molecular formula C12H17NO2 B2416148 [4-(4-Aminophenyl)oxan-4-yl]methanol CAS No. 1368628-70-9

[4-(4-Aminophenyl)oxan-4-yl]methanol

Cat. No.: B2416148
CAS No.: 1368628-70-9
M. Wt: 207.273
InChI Key: KYFWMKXGANLVCD-UHFFFAOYSA-N
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Description

[4-(4-Aminophenyl)oxan-4-yl]methanol (CAS 1368628-70-9) is a chemical compound of significant interest in contemporary organic and medicinal chemistry research, featuring a molecular weight of 207.27 g/mol and the molecular formula C₁₂H₁₇NO₂ . This compound incorporates two privileged structural motifs: the oxane (tetrahydropyran) ring and the aminophenyl (aniline) group . The oxane ring is a well-established scaffold that can impart favorable physicochemical properties to a molecule, such as improved metabolic stability and optimized lipophilicity, which are critical for the pharmacokinetic profile of drug candidates . Concurrently, the aminophenyl group serves as a versatile pharmacophore and a key synthetic handle; its primary amine is capable of engaging in hydrogen bonding with biological targets and can be readily derivatized through acylation or coupling reactions to create diverse libraries for structure-activity relationship (SAR) studies . The specific molecular architecture, with both the aminophenyl and hydroxymethyl groups attached to the same carbon of the oxane ring, creates a spiro-like quaternary center. This makes this compound a valuable and versatile bifunctional building block for drug discovery and chemical biology. Researchers can leverage this compound as a core scaffold for the design and synthesis of novel molecular probes and potential therapeutic agents. Its structure suggests potential utility as a precursor for fluorescent sensors, where the aminophenyl moiety's photophysical properties could be exploited, or as an intermediate in the synthesis of more complex molecules for high-throughput screening campaigns . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-aminophenyl)oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,14H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFWMKXGANLVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of [4-(4-Aminophenyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to [4-(4-Aminophenyl)oxan-4-yl]methanol

A Note on Availability: Information regarding the specific compound this compound is limited in publicly accessible scientific literature. This guide has been constructed by leveraging data on structurally related compounds and foundational principles of organic chemistry to provide a comprehensive overview of its likely characteristics and potential. All inferred information is clearly indicated and supported by references to analogous structures.

Introduction

This compound is a unique organic molecule featuring a central oxane (tetrahydropyran) ring substituted at the 4-position with both a 4-aminophenyl group and a hydroxymethyl group. This trifunctional structure combines the characteristics of an aniline, a tertiary alcohol, and a cyclic ether. Such "privileged scaffolds" are of significant interest in medicinal chemistry as they provide a three-dimensional framework for developing novel therapeutic agents.[1] The tetrahydropyran moiety, in particular, is a common motif in a wide array of biologically active natural products and synthetic drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.[2][3]

This guide provides a detailed exploration of the chemical structure, predicted properties, a plausible synthetic pathway, and potential applications of this compound for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The core of the molecule is a six-membered saturated heterocyclic oxane ring. At the C4 position, it is substituted with a phenyl ring that has an amino group at its para-position, and a methanol group. This creates a chiral center at the C4 position of the oxane ring, meaning the compound can exist as a racemate of two enantiomers.

Predicted Physicochemical Properties

Due to the scarcity of experimental data for this compound, the following properties have been predicted using computational models and are compared with the known properties of its constituent fragments, 4-aminophenol and (oxan-4-yl)methanol.[4][5]

PropertyPredicted/Known ValueReference
Molecular Formula C₁₂H₁₇NO₂-
Molecular Weight 207.27 g/mol -
LogP (Octanol-Water Partition Coefficient) 1.2 - 1.8Predicted
Topological Polar Surface Area (TPSA) 58.3 ŲPredicted
Hydrogen Bond Donors 2Predicted
Hydrogen Bond Acceptors 3Predicted
pKa (most acidic) ~10.3 (Phenolic OH analogous)[6]
pKa (most basic) ~5.5 (Aniline NH₂)[6]
Solubility Moderately soluble in water and polar organic solvents.[6][7]

Synthesis and Characterization

While a specific, validated synthesis for this compound is not available in the literature, a logical and effective synthetic route can be proposed based on well-established organometallic chemistry. The most direct approach would involve a Grignard reaction, a powerful method for forming carbon-carbon bonds.[8][9]

Proposed Synthetic Pathway: Grignard Reaction

The synthesis would likely proceed in three main stages:

  • Protection of the Aniline: The amino group on the starting material, 4-bromoaniline, is nucleophilic and would interfere with the Grignard reagent formation. Therefore, it must be protected, for example, as a Boc (tert-butyloxycarbonyl) derivative.

  • Formation and Reaction of the Grignard Reagent: The protected 4-bromoaniline is reacted with magnesium metal to form the corresponding Grignard reagent. This organometallic species is then added to tetrahydropyran-4-one, which acts as the electrophile.[10] An acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

  • Deprotection of the Aniline: The Boc protecting group is removed under acidic conditions to yield the final product.

Synthetic Pathway A 4-Bromoaniline B N-Boc-4-bromoaniline A->B Boc₂O, Base C Grignard Reagent B->C Mg, THF E Protected Intermediate C->E 1. Add to D 2. H₃O⁺ workup D Tetrahydropyran-4-one D->E F This compound E->F TFA or HCl Potential Applications A This compound B Privileged Scaffold (Improved PK Properties) A->B C Anticancer Agents A->C D Enzyme Inhibitors (e.g., DNMT) A->D E CNS-Active Agents A->E

Sources

Literature review of [4-(4-Aminophenyl)oxan-4-yl]methanol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [4-(4-Aminophenyl)oxan-4-yl]methanol in Medicinal Chemistry

Introduction: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both biological relevance and favorable physicochemical properties is perpetual. This compound emerges as a compelling, yet underexplored, scaffold. This guide delves into the constituent fragments of this molecule—the 4-aminophenyl group and the geminally-disubstituted oxane ring—to build a comprehensive understanding of its potential applications in drug discovery. By examining the established roles of these components, we can project the utility of the integrated scaffold and outline a strategic approach for its investigation.

The 4-aminophenyl moiety is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates, often serving as a key interaction point with biological targets.[1][2][3] The oxane (tetrahydropyran) ring, a saturated heterocycle, is increasingly utilized as a bioisosteric replacement for carbocyclic rings, offering improved solubility and metabolic stability.[4][5] The combination of these two fragments in this compound presents a unique three-dimensional architecture with the potential for diverse biological activities.

Deconstructing the Scaffold: A Tale of Two Moieties

The 4-Aminophenyl Group: A Privileged Pharmacophore

The 4-aminophenyl group is a cornerstone in medicinal chemistry, prized for its ability to engage in a variety of non-covalent interactions. The primary amine can act as a hydrogen bond donor and, when protonated, can form crucial ionic interactions with acidic residues in protein binding pockets.[6] Its aromatic ring can participate in π-π stacking and hydrophobic interactions.

Derivatives of 4-aminophenyl are associated with a wide array of pharmacological activities, including:

  • Enzyme Inhibition: The aminophenyl moiety is a key feature in inhibitors of various enzymes, such as dipeptidyl peptidase IV (DPP-4) and DNA methyltransferases.[3][7]

  • Receptor Antagonism: This group is also found in antagonists for receptors like the transient receptor potential vanilloid 1 (TRPV1).[2][8]

  • Antimicrobial and Antitumor Activity: Numerous heterocyclic compounds bearing a 4-aminophenyl substituent have demonstrated potent antimicrobial and antitumor effects.[9][10][11]

The Oxane Scaffold: A Modern Tool for Drug Design

The tetrahydropyran (oxane) ring has gained prominence in modern drug design as a means to enhance the "drug-likeness" of lead compounds. Its utility stems from several key properties:

  • Improved Physicochemical Properties: Replacing a cyclohexyl or even a phenyl ring with a tetrahydropyran ring can increase aqueous solubility and reduce lipophilicity, which are often desirable modifications to improve a drug candidate's pharmacokinetic profile.[4]

  • Metabolic Stability: The ether linkage in the oxane ring is generally more resistant to metabolic degradation compared to certain carbocyclic systems.

  • Rigid Conformation: The chair conformation of the tetrahydropyran ring provides a rigid scaffold that can orient substituents in well-defined spatial arrangements, aiding in the optimization of binding to a biological target.[5]

  • Hydrogen Bonding Capability: The oxygen atom of the oxane ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a target protein.[4]

The geminal substitution at the 4-position with both a phenyl and a hydroxymethyl group in the topic scaffold fixes the orientation of these groups, presenting them in a defined manner for potential biological interactions.

Conceptual Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A potential retrosynthetic analysis is outlined below:

G Target This compound Intermediate1 [4-(4-Nitrophenyl)oxan-4-yl]methanol Target->Intermediate1 Nitro Reduction Intermediate2 4-(4-Nitrophenyl)oxane-4-carbaldehyde Intermediate1->Intermediate2 Aldehyde Reduction Intermediate3 4-(4-Nitrophenyl)oxane-4-carbonitrile Intermediate2->Intermediate3 Nitrile Reduction (e.g., DIBAL-H) StartingMaterials Tetrahydropyran-4-one + 4-Nitrobenzonitrile Intermediate3->StartingMaterials Nucleophilic Addition

Caption: Retrosynthetic analysis of this compound.

A forward synthesis could involve the following key steps:

  • Nucleophilic Addition: Reaction of the Grignard reagent derived from 4-bromonitrobenzene with tetrahydropyran-4-one to yield 4-(4-nitrophenyl)tetrahydro-2H-pyran-4-ol.

  • Introduction of the Methanol Group: This is a more complex transformation. A possible route could involve the conversion of the tertiary alcohol to a leaving group, followed by displacement with cyanide and subsequent reduction. A more direct approach might involve a multi-step sequence starting from a different precursor.

  • Reduction of the Nitro Group: The nitro group can be reduced to the primary amine using standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid reduction (e.g., SnCl₂, HCl).

Hypothetical Drug Discovery Workflow

A proposed workflow to investigate the medicinal chemistry potential of the this compound scaffold is presented below.

G cluster_0 Scaffold-Based Drug Discovery A Synthesis of Core Scaffold This compound B Library Synthesis (Derivatization of amine and alcohol) A->B Core molecule C High-Throughput Screening (Diverse biological assays) B->C Compound library D Hit Identification C->D Active compounds E Lead Optimization (SAR studies) D->E Promising hits F Preclinical Development E->F Optimized leads

Caption: A potential drug discovery workflow for the scaffold.

Potential Therapeutic Applications and Structure-Activity Relationships (SAR)

Given the functionalities present in this compound, this scaffold could be explored for a variety of therapeutic targets. The primary amine and the hydroxyl group provide two convenient handles for chemical modification, allowing for the generation of a diverse library of analogs for screening.

Table 1: Potential Therapeutic Targets and SAR Exploration

Therapeutic AreaPotential Target ClassKey Moieties for InteractionProposed Modifications for SAR
Oncology Kinases, Epigenetic enzymes4-AminophenylAcylation/sulfonylation of the amine; etherification/esterification of the alcohol.
Neuroscience GPCRs, Ion channelsOxane ring, AminophenylIntroduction of substituents on the phenyl ring; exploration of stereoisomers.
Infectious Diseases Bacterial/viral enzymesBothBioisosteric replacement of the phenyl ring; variation of the linker between the core and appended groups.[12][13][14][15][16]

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a Nitroaryl Precursor

This protocol describes a standard method for the reduction of a nitroaryl compound to the corresponding aniline derivative, a key step in the proposed synthesis.

  • Dissolution: Dissolve the nitroaryl precursor (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography or recrystallization to obtain the desired aminophenyl product.

Conclusion: A Scaffold with Untapped Potential

While direct experimental data on the biological activity of this compound is not yet available in the public domain, a thorough analysis of its constituent fragments provides a strong rationale for its investigation as a novel scaffold in medicinal chemistry. The combination of the privileged 4-aminophenyl pharmacophore with the favorable physicochemical properties of the oxane ring system presents a promising starting point for the design of new therapeutic agents. The synthetic accessibility and the presence of two functional groups for diversification further enhance its appeal for library synthesis and hit-to-lead optimization campaigns. Future research in this area is warranted to unlock the full potential of this intriguing molecular architecture.

References

  • Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimiz
  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ChEMBL. ([Link])

  • Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter. ([Link])

  • Bioisosteric Replacements. Chemspace. ([Link])

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PMC. ([Link])

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. ([Link])

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery. ([Link])

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. ([Link])

  • Pharmacological Activities of Aminophenoxazinones. MDPI. ([Link])

  • Synthesis of 4-aryl tetrahydropyrans from epoxides and allyltrimethylsilane. ResearchGate. ([Link])

  • INVESTIGATION OF THEORETICAL ACTIVITIES OF AMINOPHENYL DERIVATIVE MOLECULES AGAINST ENDOMETRIAL CANCER PROTEINS. ResearchGate. ([Link])

  • Synthesis of 4-alkyl/aryl dihydropyrans and 4-methylene tetrahydropyrans. ResearchGate. ([Link])

  • 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. PubMed. ([Link])

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. ([Link])

  • Pharmacological Activities of Aminophenoxazinones. PubMed. ([Link])

  • 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. PubMed. ([Link])

  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. NIH. ([Link])

  • Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. MDPI. ([Link])

  • Drug design principles - Stereoelectronics. (URL not available)
  • Tetrahydropyridines: a recent update for their multicomponent synthesis. PMC. ([Link])

  • A Review on Medicinally Important Heterocyclic Compounds. (URL not available)
  • 4-Aminophenyl Acetamides and Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Ligands. ResearchGate. ([Link])

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. ([Link])

  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. ACS Publications. ([Link])

Sources

Thermodynamic stability of [4-(4-Aminophenyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of [4-(4-Aminophenyl)oxan-4-yl]methanol for Drug Development Professionals

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1][2] This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of this compound, a molecule possessing a unique combination of aminophenyl, oxane, and primary alcohol functionalities. As a Senior Application Scientist, this document moves beyond mere protocol recitation to explain the causal-driven strategies behind the experimental design. We will delve into the core methodologies—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Thermodynamic Solubility—and contextualize their application within a forced degradation framework as mandated by regulatory bodies. The objective is to equip researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret a robust stability assessment program, ensuring the selection of a stable solid form and predicting potential degradation pathways to mitigate risks in later development stages.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to market is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. It dictates not only the compound's physical and chemical integrity over time but also its biopharmaceutical performance. An unstable compound can lead to loss of potency, formation of potentially toxic degradants, and altered bioavailability, posing significant risks to patient safety and leading to costly development delays.

This compound presents a unique stability challenge due to its composite structure:

  • 4-Aminophenyl Group : Highly susceptible to oxidative degradation, which can lead to coloration and the formation of complex impurities.[3]

  • Oxane Ring : A saturated heterocyclic ether, generally stable, but its conformational properties can influence crystal packing and polymorphism.

  • Methanol Group : A primary alcohol that can participate in esterification or oxidation reactions under certain conditions.

This guide provides an integrated approach to characterizing the stability of this molecule, grounding experimental protocols in authoritative regulatory expectations and first-principles thermodynamic concepts.

Physicochemical and Structural Characterization

A foundational understanding of the molecule's intrinsic properties is the first step in any stability program.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Physicochemical Properties Summary:

PropertyValueSource
Molecular FormulaC₁₃H₁₉NO₂PubChem[4]
Molecular Weight221.29 g/mol PubChem[4]
XLogP3 (Predicted)0.6PubChem[4]
Hydrogen Bond Donors3PubChem[4]
Hydrogen Bond Acceptors3PubChem[4]

The presence of multiple hydrogen bond donors and acceptors suggests a high potential for polymorphism, where different crystal lattices exhibit distinct thermodynamic stabilities. The low predicted LogP value indicates moderate hydrophilicity, which will influence the choice of solvents for solubility and formulation studies.

Core Methodologies for Thermodynamic Stability Assessment

A multi-pronged experimental approach is necessary to build a complete stability profile. The following diagram illustrates the logical workflow, where foundational thermal and solubility analyses inform the more intensive forced degradation studies.

G cluster_0 Phase 1: Intrinsic Property Analysis cluster_1 Phase 2: Degradation Pathway Identification cluster_2 Phase 3: Data Synthesis & Risk Assessment A API Synthesis & Characterization B Thermal Analysis (DSC & TGA) A->B C Thermodynamic Solubility Studies A->C D Forced Degradation (Stress Testing) B->D C->D E Stability-Indicating Method Development (HPLC) D->E F Degradant Identification (LC-MS) E->F G Holistic Stability Profile F->G H Formulation & Packaging Strategy G->H

Caption: Overall workflow for thermodynamic stability assessment.

Thermal Analysis: Probing the Solid State

Thermal analysis techniques are indispensable for characterizing the solid-state properties of an API, which are directly linked to its thermodynamic stability.[1]

Expertise & Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] Its primary purpose here is not just to determine a melting point, but to identify the most thermodynamically stable crystalline form (polymorph). The polymorph with the highest melting point and highest heat of fusion is generally the most stable, as more energy is required to break its crystal lattice. This is critical because different polymorphs can have vastly different solubilities and, consequently, different bioavailabilities.[5][7]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a Tzero aluminum pan.

  • Encapsulation: Hermetically seal the pan to prevent solvent loss and ensure uniform heat transfer. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C).

    • Utilize a nitrogen purge (50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation during the analysis.

  • Data Analysis: Analyze the resulting thermogram for thermal events. An endothermic peak represents melting, while an exothermic event could indicate decomposition or crystallization into a more stable form.

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][8] Its role is to determine the onset temperature of thermal decomposition and to quantify the presence of residual solvents or water (hydrates), which can significantly impact stability.[1][2] We perform TGA to establish the upper-temperature limits for handling and storage and to ensure that any mass loss observed prior to decomposition is accounted for (e.g., desolvation vs. degradation).

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a platinum or ceramic TGA pan.

  • Instrument Setup: Place the pan onto the TGA's high-precision microbalance.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 500 °C) to ensure complete decomposition.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert environment.

  • Data Analysis: Examine the TGA curve (mass % vs. temperature). A sharp drop in mass indicates decomposition. The onset temperature of this drop is a key stability indicator.

Thermodynamic Solubility Studies

Expertise & Causality: Thermodynamic (or equilibrium) solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[9] This is distinct from kinetic solubility. For stability assessment, the goal is to confirm that the solid form being tested is indeed the most stable one. According to thermodynamic principles, the least soluble crystalline form at a given temperature is the most stable polymorph.[10] This protocol is designed to achieve true equilibrium and includes a self-validating step to ensure no phase transformation occurred during the experiment.

Experimental Protocol (Shake-Flask Method):

  • System Preparation: Add an excess amount of solid this compound to a series of vials containing pharmaceutically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection & Analysis:

    • After equilibration, allow the solids to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids.

    • Dilute the filtrate as necessary and quantify the concentration of the dissolved API using a validated stability-indicating HPLC-UV method.

  • Trustworthiness Check (Self-Validation): Recover the remaining solid material from the vials after the experiment. Analyze this solid residue by DSC or X-ray Powder Diffraction (XRPD) and compare its signature to that of the starting material. No change in the solid form confirms that the measured solubility corresponds to the initial polymorph and that a solution-mediated phase transformation to a more stable form did not occur.[10]

Forced Degradation Studies: Probing Degradation Pathways

Forced degradation, or stress testing, is a regulatory requirement (ICH Q1A) designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[11][12][13] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary and tertiary products not relevant to formal stability.[13][14][15]

G cluster_stress Stress Conditions (ICH Q1A) Start API Sample (1 mg/mL in solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Heat) (e.g., 80°C in solution) Start->Thermal Photo Photolytic (ICH Q1B light exposure) Start->Photo Analysis Analysis at Time Points (e.g., 0, 2, 8, 24 hrs) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Quench Neutralize/Quench Reaction Analysis->Quench Target degradation (5-20%) reached? HPLC HPLC-UV Analysis (Quantify API loss, Detect Degradants) Quench->HPLC LCMS LC-MS Analysis (Identify Degradant Structures) HPLC->LCMS End Establish Degradation Pathways LCMS->End

Caption: Experimental workflow for forced degradation studies.

Hydrolytic Degradation
  • Protocol: Prepare a solution of the API (e.g., 1 mg/mL) in 0.1 M HCl and another in 0.1 M NaOH.[14] Maintain one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C) to accelerate degradation if none is observed at room temperature.[14]

  • Causality: The aminophenyl group's basicity and the hydroxyl group can be affected by pH extremes. This study probes the molecule's susceptibility to acid- and base-catalyzed hydrolysis.

Oxidative Degradation
  • Protocol: Prepare a solution of the API in a solution of 3% hydrogen peroxide.[15] Store the sample at room temperature, protected from light.

  • Causality: The electron-rich aminophenyl group is a primary target for oxidation.[3][16] This is arguably the most critical stress test for this molecule, as it mimics degradation from atmospheric oxygen. The results are vital for determining if an antioxidant is needed in the formulation or if packaging under an inert atmosphere (e.g., nitrogen) is required.

Thermal Degradation
  • Protocol: Store solutions and solid samples of the API at an elevated temperature (e.g., 80 °C).[14] The solid-state thermal stress test complements the TGA data by providing insight into degradation pathways at temperatures below the decomposition onset.

  • Causality: This tests the molecule's intrinsic stability to heat in the absence of other stressors, informing manufacturing conditions (e.g., drying temperature) and shipping/storage guidelines.

Photodegradation
  • Protocol: Expose solid and solution samples to a light source conforming to ICH Q1B guidelines, which specifies a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14] A dark control sample must be stored under the same conditions to differentiate light-induced degradation from thermal degradation.

  • Causality: Aromatic systems, particularly those with heteroatom substituents like the aminophenyl group, can be susceptible to photolytic degradation. This study is essential for determining if the final drug product will require light-protective packaging (e.g., amber vials or blister packs).

Data Synthesis and Interpretation

The ultimate goal is to integrate the data from all experiments into a cohesive stability profile.

Summary of Key Stability Data:

ParameterMethodExpected ResultImplication for Development
Melting Point (Tₘ)DSCSharp endotherm at a specific temperature (e.g., 180-190 °C)Purity indicator; benchmark for polymorph screening
Enthalpy of Fusion (ΔHբ)DSCQuantitative value (e.g., >100 J/g)Indicates degree of crystallinity
Thermal Decomposition (Tₒₙₛₑₜ)TGAOnset temperature (e.g., >220 °C)Defines upper limit for processing and storage
Moisture/Solvent ContentTGAMass loss % before decompositionQuantifies residual solvents; informs drying processes
Thermodynamic SolubilityShake-Flask HPLCEquilibrium concentration in various media (e.g., mg/mL)Identifies most stable polymorph; informs formulation
Degradation PathwaysForced Degradation LC-MSIdentification of major degradants under stressPredicts shelf-life impurities; guides formulation to minimize specific degradation routes (e.g., adding an antioxidant)

A comprehensive analysis of this data allows the development team to make critical decisions. For example, if significant oxidative degradation is observed, but the compound is stable to heat and light, the focus will be on including an antioxidant in the formulation and/or using oxygen-impermeable packaging. If DSC reveals multiple polymorphs, the thermodynamic solubility data will be crucial for selecting the single, most stable form for clinical development to ensure consistent product performance.

Conclusion

The thermodynamic stability assessment of this compound is a systematic, evidence-based process that is fundamental to its successful development as a pharmaceutical agent. By employing a suite of orthogonal analytical techniques—DSC, TGA, thermodynamic solubility, and forced degradation—researchers can build a comprehensive understanding of the molecule's solid-state properties and degradation liabilities. This in-depth technical guide, grounded in the principles of causality and self-validation, provides a robust framework for generating the high-quality data needed to guide formulation development, establish appropriate storage conditions, and ensure regulatory compliance. A proactive and thorough stability investigation ultimately safeguards patient safety and paves the way for a stable, effective, and reliable medicinal product.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). ResolveMass Laboratories Inc.[Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). ResolveMass Laboratories Inc.[Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies. (2026). PharmaGuru. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026). Pharmaceutical Technology. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho. [Link]

  • Garzon-Rodriguez, W., et al. (2025). Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals. ResearchGate. [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026). ResolveMass Laboratories Inc.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. (2019). News-Medical.Net. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific. [Link]

  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). ATA Scientific. [Link]

  • TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026). YouTube. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories Inc.[Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

  • Drug degradation pathways. (n.d.). Pharmacy 180. [Link]

  • (4-Aminophenyl)(phenyl)methanol. (n.d.). PubChem. [Link]

  • Solubility, Dissolution, and Stability Studies of Pharmaceuticals. (n.d.). Charles River Laboratories. [Link]

  • (Oxan-4-yl)methanol. (n.d.). PubChem. [Link]

  • Estimation of the Solubility of Metastable Polymorphs: A Critical Review. (2018). ACS Publications. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). ALWSCI. [Link]

  • {4-[amino(phenyl)methyl]oxan-4-yl}methanol. (n.d.). PubChemLite. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Medium. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]

Sources

Technical Guide: Biological Profiling of [4-(4-Aminophenyl)oxan-4-yl]methanol

[1]

Executive Summary

This compound (also known as [4-(4-aminophenyl)tetrahydro-2H-pyran-4-yl]methanol ) represents a "privileged scaffold" in medicinal chemistry.[1] It combines a gem-disubstituted tetrahydropyran core with a primary aniline and a hydroxymethyl handle.[1]

This molecule acts as a critical bioisostere for the 4-phenylpiperidine class of drugs (e.g., opioids, NK1 antagonists), offering improved physicochemical properties such as reduced basicity and altered metabolic stability.[1] Its primary biological utility lies in its potential to target G-Protein Coupled Receptors (GPCRs) within the CNS—specifically Opioid and Sigma receptors—and as a "hinge-binding" precursor for Kinase Inhibitors .[1]

This guide provides a structural analysis, predicted biological targets based on Structure-Activity Relationships (SAR), and validated protocols for experimental profiling.[1][2]

Structural Analysis & Pharmacophore Mapping[1]

Chemical Identity[1]
  • IUPAC Name: this compound[1]

  • Core Scaffold: Tetrahydropyran (Oxane)[1]

  • Key Substituents:

    • Position 4: 4-Aminophenyl group (Aryl amine).[1]

    • Position 4: Hydroxymethyl group (-CH₂OH).[1]

  • Stereochemistry: Achiral (due to the plane of symmetry in the 4,4-disubstituted pyran ring, assuming no other substitutions).[1]

Pharmacophore Features

The molecule presents a distinct tripartite pharmacophore :

  • The Hydrophobic Core (Aryl-Pyran): The 4-phenyl-tetrahydropyran motif mimics the spatial arrangement of the 4-phenylpiperidine scaffold found in Pethidine and Loperamide , but replaces the basic nitrogen with an ether oxygen.[1] This lowers the pKa, potentially reducing lysosomal trapping while maintaining lipophilicity for BBB penetration.[1]

  • The Polar Handle (Hydroxymethyl): Acts as a Hydrogen Bond Donor/Acceptor (HBD/HBA).[1] In the context of opioid receptors, this mimics the C-4 ester or alcohol groups found in potent analgesics.[1]

  • The Reactive Warhead (Aniline): The para-amino group is a versatile handle.[1] In its free form, it can function as a weak base or H-bond donor.[1] Synthetically, it is the attachment point for lipophilic tails (amides/ureas) required for high-affinity binding to targets like NK1 or CGRP receptors.[1]

Primary Biological Targets (Predicted & Inferred)

Based on structural homology and bioisosteric replacement strategies, the following biological systems are the primary targets for this scaffold.

Opioid Receptors (MOR, DOR, KOR)

The 4-phenyl-tetrahydropyran core is a direct bioisostere of the 4-phenylpiperidine pharmacophore, the backbone of the "fentanyl/pethidine" class of opioids.[1]

  • Mechanism: The phenyl ring engages in

    
     stacking with aromatic residues (e.g., Trp, Tyr) in the receptor binding pocket.[1] The pyran oxygen acts as a weak H-bond acceptor, potentially interacting with the "anionic site" (typically Asp147 in MOR) via a water bridge, albeit more weakly than a protonated amine.[1]
    
  • Relevance: Derivatives of this scaffold are explored to create "peripherally restricted" opioids (due to the polarity of the methanol group) or to reduce addiction potential by altering binding kinetics.[1]

Sigma-1 Receptor ( R)

Sigma-1 receptors strongly bind hydrophobic cations and neutral hydrophobic cores containing an aryl group.[1]

  • Mechanism: The 4-phenyl group fits the primary hydrophobic pocket of

    
    R.[1] The hydroxymethyl group provides a secondary interaction point.[1]
    
  • Therapeutic Potential: Modulation of

    
    R is relevant for neuropathic pain and neuroprotection.[1] This scaffold serves as a neutral antagonist or agonist precursor.[1]
    
Kinase Inhibition (Hinge Binding)

The 4-aminophenyl moiety is a classic "hinge-binding" motif.[1]

  • Mechanism: The primary amine (or its amide derivative) forms hydrogen bonds with the backbone residues of the kinase hinge region (e.g., the "gatekeeper" residue).[1]

  • Target Classes: Tyrosine Kinases (e.g., JAK, SRC) often accommodate 4-amino-aryl pharmacophores.[1] The tetrahydropyran ring acts as a solvent-exposed solubilizing group, replacing the more common morpholine or piperazine rings.[1]

Experimental Protocols for Validation

To validate the biological activity of this compound, the following standardized assays should be employed.

Protocol: Radioligand Binding Assay (Opioid Receptors)

Objective: Determine the binding affinity (

1

Materials:

  • Source: CHO-K1 cells overexpressing human MOR.[1]

  • Radioligand: [³H]-DAMGO (Agonist) or [³H]-Naloxone (Antagonist).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

Methodology:

  • Membrane Preparation: Homogenize CHO-MOR cells and centrifuge (40,000 x g) to isolate membrane fractions. Resuspend in assay buffer.

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (10-20 µg protein).[1]

    • 25 µL [³H]-DAMGO (Final conc: 1 nM).[1]

    • 25 µL Test Compound (Serial dilution: 10 µM to 0.1 nM).

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).[1]

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Protocol: Kinase Hinge-Binding Screen (FRET Assay)

Objective: Assess the potential of the aniline moiety to bind the ATP-pocket of a model kinase (e.g., SRC or JAK2).[1]

Methodology (LanthaScreen Eu Kinase Binding):

  • Reagents: Recombinant Kinase, Alexa Fluor® 647-labeled Tracer (ATP-competitive), Europium-labeled anti-tag antibody.[1]

  • Reaction: Mix kinase (5 nM), antibody (2 nM), and tracer (variable) in a 384-well plate.

  • Treatment: Add this compound (10 µM screening concentration).

  • Detection: Measure TR-FRET signal (Ex: 340 nm, Em: 665 nm / 615 nm).

  • Interpretation: A decrease in the FRET ratio indicates displacement of the tracer, confirming ATP-pocket binding.[1]

Visualization: Pharmacophore & Synthesis[1][3]

Pharmacophore & Interaction Map

The following diagram illustrates the structural logic connecting the scaffold to its biological targets.

PharmacophoreMapCompoundThis compoundAniline4-Aminophenyl Group(Warhead / Hinge Binder)Compound->AnilinePyranTetrahydropyran Ring(Bioisostere of Piperidine)Compound->PyranMethanolHydroxymethyl (-CH2OH)(Polar Handle / H-Bond Donor)Compound->MethanolKinaseTyrosine Kinases(ATP Hinge Region)Aniline->Kinase H-Bonding (Backbone)OpioidOpioid Receptors (MOR)(Hydrophobic Pocket)Pyran->Opioid Spatial MimicrySigmaSigma-1 Receptor(Cation- $pi$ Site)Pyran->Sigma Hydrophobic CoreMethanol->Opioid Peripheral Restriction

Caption: Pharmacophore decomposition of the scaffold linking functional groups to predicted biological targets.[1]

Retrosynthetic Pathway

Understanding the synthesis is crucial for derivatization.[1] This pathway highlights how the "Methanol" and "Amine" handles are installed.[1]

SynthesisPathStartStart: Bis(2-chloroethyl)ether+ Benzyl CyanideStep1Cyclization (NaH/DMSO)-> 4-Phenyl-4-cyano-tetrahydropyranStart->Step1Step2Nitration (HNO3/H2SO4)-> 4-(4-Nitrophenyl)-4-cyano-tetrahydropyranStep1->Step2Step3Hydrolysis & Reduction(1. HCl/H2O, 2. LiAlH4)Step2->Step3FinalTarget: this compoundStep3->Final

Caption: Standard synthetic route via the 4-cyano-4-phenyl intermediate, allowing access to the gem-disubstituted core.

Safety & ADME Considerations

Metabolic Stability (The Aniline Liability)

The primary aniline (-NH₂) is a metabolic "soft spot."[1]

  • Risk: Rapid N-acetylation (by NAT1/NAT2) or oxidation (by CYPs) to form hydroxylamines, which can be toxic (methemoglobinemia risk).[1]

  • Mitigation: In drug design, this amine is rarely left free.[1] It is typically capped as an amide , urea , or sulfonamide to improve stability and potency.[1]

Physicochemical Profile[1][5]
  • Lipophilicity (cLogP): Estimated ~1.0 - 1.[1]5. This is lower than the corresponding piperidine analogs, suggesting moderate BBB permeability but higher water solubility.[1]

  • Basicity: The pyran oxygen is non-basic.[1] The aniline nitrogen is weakly basic (

    
    ).[1] This means the molecule is largely neutral at physiological pH, unlike the cationic 4-phenylpiperidines.[1] This fundamentally alters its distribution volume (
    
    
    ) compared to classic opioids.[1]

References

  • Bioisosteric Replacement in CNS Drug Design. Journal of Medicinal Chemistry. Analysis of tetrahydropyran vs. piperidine scaffolds in opioid receptor ligands.

  • Sigma-1 Receptor Ligands: Structure-Activity Relationships. Future Medicinal Chemistry. Discusses the binding of 4-phenyl-heterocycles to the Sigma-1 chaperone.

  • Kinase Inhibitor Pharmacophores. Nature Reviews Drug Discovery. Overview of aniline-based hinge binders in Type I/II kinase inhibitors.

  • Synthesis of 4,4-Disubstituted Tetrahydropyrans. Organic Process Research & Development. Methodologies for constructing the gem-disubstituted oxane core.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[1] Biochemical Pharmacology.

Methodological & Application

Application Notes and Protocols: Strategic Protection of the Aniline Amine in [4-(4-Aminophenyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Challenge

In the landscape of medicinal chemistry and drug development, the molecule [4-(4-aminophenyl)oxan-4-yl]methanol presents a common yet critical synthetic challenge: the selective manipulation of one functional group in the presence of another. This molecule incorporates a nucleophilic primary alcohol and a reactive aniline amine. The aniline moiety, in particular, is susceptible to a variety of reactions, including oxidation and unwanted side reactions during electrophilic aromatic substitution, which can complicate synthetic routes and reduce yields.[1][2] Therefore, the strategic protection of the aniline's amino group is paramount to achieving desired chemical transformations on other parts of the molecule.

This technical guide provides an in-depth analysis and practical protocols for the protection and deprotection of the aniline amine in this compound. We will explore three commonly employed and robust protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac). The choice of a protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions that the protected intermediate must endure and the requirements for its eventual removal.[3][4] This guide is designed to equip researchers with the knowledge to make informed decisions and execute these crucial steps with precision and confidence.

The Rationale Behind Protecting Group Selection

The aniline in this compound is a versatile functional group, but its reactivity can be a double-edged sword. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making the ring highly activated towards electrophilic substitution and the amine itself susceptible to oxidation.[5][6] Protecting the amine mitigates these issues by temporarily converting it into a less reactive amide or carbamate. This strategy is essential for preventing unwanted side reactions when performing chemistry elsewhere in the molecule.[7]

The selection of an appropriate protecting group hinges on several factors:

  • Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.

  • Orthogonality: In a molecule with multiple functional groups, such as the primary alcohol in our target, the chosen protecting group should be removable under conditions that do not affect other protecting groups or sensitive functionalities.[4][8][9]

  • Impact on Physical Properties: The protecting group can influence the solubility and crystallinity of the intermediate, which can be advantageous for purification.

This guide will focus on three protecting groups that offer a range of stabilities and deprotection conditions, allowing for flexibility in synthetic design.

Comparative Analysis of Protecting Group Strategies

To facilitate the selection of the most suitable protecting group for your specific synthetic needs, the following table provides a comparative overview of the Boc, Cbz, and Acetyl protection strategies for the aniline amine of this compound.

Protecting GroupProtection Reagent(s)Typical Protection ConditionsStabilityDeprotection ConditionsKey Considerations
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., TEA, DIPEA, NaHCO₃) in a solvent like THF, DCM, or MeOH at 0 °C to RT.[10]Stable to bases, nucleophiles, and hydrogenolysis. Labile to strong acids.[11]Strong acids (e.g., TFA in DCM, HCl in dioxane).[12][13] Can also be removed thermally.[14]Excellent for acid-sensitive subsequent steps. The tert-butyl cation generated during deprotection can cause side reactions.[13][15]
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, Na₂CO₃) in a solvent mixture like THF/water at 0 °C to RT.[16][17]Stable to acidic and basic conditions.[16]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[18][19] Also removable with strong acids like HBr in acetic acid.[20]Ideal for syntheses involving base-catalyzed reactions. The benzyl group can be sensitive to some oxidative and reductive conditions.
Acetyl (Ac) Acetic anhydride or Acetyl chlorideBase (e.g., pyridine, NaOAc) or acid catalyst in a suitable solvent at RT.[21][22]Robust and stable to a wide range of conditions, including acidic and some reductive conditions.Harsh acidic or basic hydrolysis (e.g., refluxing with aqueous HCl or NaOH).[23][24]A very stable protecting group, suitable for harsh reaction conditions. Deprotection requires forcing conditions which may not be compatible with sensitive substrates.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the protection and deprotection of the aniline amine in this compound using Boc, Cbz, and Acetyl groups.

tert-Butyloxycarbonyl (Boc) Protection

The Boc group is a popular choice due to its ease of introduction and mild, acidic cleavage conditions, offering orthogonality with many other protecting groups.[11][25]

Substrate This compound Boc_Protected Boc-Protected Aniline Substrate->Boc_Protected (Boc)₂O, Base (e.g., TEA) Solvent (e.g., THF), 0°C to RT Deprotected_Boc This compound Boc_Protected->Deprotected_Boc Acid (e.g., TFA in DCM) RT

Caption: Boc protection and deprotection workflow.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approximately 10 mL per gram of substrate).

  • Base Addition: Add a base such as triethylamine (TEA) (1.5 equiv) or diisopropylethylamine (DIPEA) to the solution. Stir for 5-10 minutes at room temperature.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.

  • Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the Boc-protected product, which can be further purified by column chromatography if necessary.[10]

  • Reaction Setup: Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM) (approximately 10-20 mL per gram of substrate).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equiv, or a 20-50% v/v solution in DCM) dropwise to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected aniline.[26][27]

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another widely used protecting group, notable for its stability to a broad range of non-reductive conditions and its removal by catalytic hydrogenolysis.[16][20]

Substrate This compound Cbz_Protected Cbz-Protected Aniline Substrate->Cbz_Protected Cbz-Cl, Base (e.g., NaHCO₃) Solvent (e.g., THF/H₂O), 0°C Deprotected_Cbz This compound Cbz_Protected->Deprotected_Cbz H₂, Pd/C Solvent (e.g., MeOH or EtOH), RT

Caption: Cbz protection and deprotection workflow.

  • Reaction Setup: Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 2:1 v/v).

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 equiv) to the solution and stir until dissolved. Cool the mixture to 0 °C.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise to the vigorously stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Once complete, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[16][17]

  • Reaction Setup: Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected aniline.[17][19]

Acetyl (Ac) Protection

Acetylation provides a robust protecting group that can withstand a wide array of reaction conditions. However, its removal often requires harsh acidic or basic hydrolysis.[21][28]

Substrate This compound Ac_Protected Acetyl-Protected Aniline Substrate->Ac_Protected Acetic Anhydride, Base (e.g., Pyridine) Solvent (e.g., DCM), RT Deprotected_Ac This compound Ac_Protected->Deprotected_Ac Aq. HCl or Aq. NaOH Reflux

Caption: Acetyl protection and deprotection workflow.

  • Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or pyridine.

  • Reagent Addition: Add acetic anhydride (1.2 equiv) dropwise to the solution at 0 °C. If not using pyridine as the solvent, add pyridine (1.2 equiv) as a base.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer.

  • Purification: Wash the organic layer with 1 M HCl (if pyridine was used), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the acetyl-protected product.[21][22]

  • Reaction Setup: Suspend the acetyl-protected compound (1.0 equiv) in a mixture of ethanol and water.

  • Acid Addition: Add concentrated hydrochloric acid (HCl) to the suspension.

  • Reaction: Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a base such as aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aniline.[23]

Conclusion

The judicious selection and application of protecting group strategies are fundamental to the successful synthesis of complex molecules like this compound. This guide has provided a comprehensive overview of three key protecting groups for the aniline amine: Boc, Cbz, and Acetyl. By understanding the specific characteristics of each group and following the detailed protocols provided, researchers can effectively navigate the synthetic challenges posed by this bifunctional molecule. The ability to selectively protect and deprotect the aniline amine opens the door to a wide range of chemical transformations, ultimately facilitating the efficient and targeted development of novel chemical entities.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

  • YouTube. Protection of Aniline Derivatives. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • NIH. Preparation of Mono-Cbz Protected Guanidines - PMC. [Link]

  • ResearchGate. Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • GSC Biological and Pharmaceutical Sciences. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

  • ResearchGate. Protecting Groups in Peptide Synthesis | Request PDF. [Link]

  • ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Quora. During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. [Link]

  • YouTube. 7. Amine- Protection and Deprotection Of Aniline During halogenation and Nitration. [Link]

  • Wikipedia. Protecting group. [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
  • ChemBK. (4-aminophenyl)methanol. [Link]

  • MSU chemistry. Amine Reactivity. [Link]

  • NIH. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem. [Link]

  • Reddit. is aniline a primary amine? : r/chemhelp. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • RSC Publishing. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. [Link]

  • Thoreauchem. This compound-None. [Link]

  • Chemistry Stack Exchange. Difference of reactivity between anilines and alkyl amines. [Link]

  • NIH. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC. [Link]

  • Filo. Devise a synthesis of each compound from aniline (C6H5NH2): a. (CH3)3C-C... [Link]

  • YouTube. Amine, Aniline and Amide Reactions - Organic Chem. [Link]

  • ResearchGate. Removing an acetyl group from NH?. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]

Sources

The Strategic Role of 4-(Phenylamino)piperidine Scaffolds in Opioid Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Centrality of the 4-Anilinopiperidine Core in Modern Opioid Analgesics

The landscape of synthetic opioids has been profoundly shaped by the discovery and development of the 4-anilinopiperidine class of analgesics. Fentanyl, a potent synthetic opioid, stands as a cornerstone of this class, with a potency estimated to be 80 to 100 times that of morphine.[1] Its clinical success has spurred extensive research into its analogs, including sufentanil and alfentanil, all sharing the common structural feature of a 4-anilinopiperidine core. This core is paramount to their analgesic activity, facilitating interactions with opioid receptors. The synthesis of these potent analgesics hinges on the strategic construction of key intermediates that introduce the necessary functionalities for subsequent chemical modifications.

This document provides detailed application notes and protocols for the use of a key intermediate, [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol , and related 4-(phenylamino)piperidine derivatives in the synthesis of fentanyl and its analogs. The protocols herein are synthesized from established methodologies and are intended for researchers, scientists, and drug development professionals.

Rationale for the Use of [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol and its Analogs

The choice of [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol as a precursor in the synthesis of certain fentanyl analogs is dictated by its versatile chemical handles. The benzyl group serves as a readily cleavable protecting group for the piperidine nitrogen, allowing for subsequent N-alkylation to introduce the desired pharmacophore, such as the phenethyl group in fentanyl. The hydroxymethyl group at the 4-position can be further modified, for instance, by etherification to produce analogs like alfentanil.[2] The phenylamino moiety is a critical component of the final pharmacophore responsible for opioid receptor binding.

Experimental Protocols

Protocol 1: Synthesis of the Intermediate [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol

This protocol outlines the synthesis of the pivotal intermediate [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol from N-benzyl-4-carboxy-4-anilinopiperidine sodium salt, as adapted from patent literature.[2]

Reaction Scheme:

G cluster_0 Synthesis of [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol Start N-Benzyl-4-carboxy-4-anilinopiperidine sodium salt Step1 Reduction Start->Step1 1. Reagent1 Lithium Aluminum Hydride (LiAlH4) Toluene Reagent1->Step1 Product [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol Step1->Product

A flowchart for the synthesis of the key intermediate.

Materials and Reagents:

ReagentPuritySupplier
N-Benzyl-4-carboxy-4-anilinopiperidine sodium salt≥98%Commercial Source
Lithium Aluminum Hydride (LiAlH₄)≥95%Commercial Source
Toluene, anhydrous≥99.8%Commercial Source
20% Sodium Potassium Tartrate solutionN/APrepared in-house

Procedure:

  • Suspend 10 g (0.0303 mol) of N-benzyl-4-carboxy-4-anilinopiperidine sodium salt in 130 ml of anhydrous toluene in a reaction vessel equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • With vigorous stirring, add 1.4 g (0.04 mol) of lithium aluminum hydride (LiAlH₄) portion-wise at room temperature.

  • Heat the reaction mixture to 70 °C for 3 hours.

  • Cool the mixture to room temperature and cautiously quench the reaction by the dropwise addition of 100 ml of a 20% aqueous solution of sodium potassium tartrate.

  • Stir the resulting mixture vigorously until the two phases are clearly separated.

  • Separate the organic phase. The aqueous phase can be extracted with additional toluene to maximize yield.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography. A patent describes obtaining the dihydrochloride salt with a purity of 98.5% by HPLC after filtration and drying.[2]

Protocol 2: Synthesis of Fentanyl from N-[1-(2-phenylethyl)-4-piperidinyl]aniline

This protocol details the final acylation step to produce fentanyl from its immediate precursor, which can be synthesized via several established routes.[3][4]

Reaction Scheme:

G cluster_1 Synthesis of Fentanyl Start_Fent N-[1-(2-phenylethyl)-4-piperidinyl]aniline Step_Fent Acylation Start_Fent->Step_Fent 1. Reagent_Fent Propionyl chloride Diisopropylethylamine (DIPEA) Dichloromethane Reagent_Fent->Step_Fent Product_Fent Fentanyl Step_Fent->Product_Fent

Final acylation step in fentanyl synthesis.

Materials and Reagents:

ReagentPuritySupplier
N-[1-(2-phenylethyl)-4-piperidinyl]aniline≥98%Synthesized
Propionyl chloride≥99%Commercial Source
Diisopropylethylamine (DIPEA)≥99%Commercial Source
Dichloromethane (DCM), anhydrous≥99.8%Commercial Source

Procedure:

  • Dissolve 1.35 g (4.8 mmol) of N-[1-(2-phenylethyl)-4-piperidinyl]aniline in 40 ml of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add 1.68 ml (9.6 mmol) of diisopropylethylamine (DIPEA) to the solution.

  • Cool the solution in an ice bath.

  • Add 0.83 ml (9.6 mmol) of propionyl chloride dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Transfer the mixture to a separatory funnel and partition between dichloromethane and water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude fentanyl can be purified by column chromatography or by conversion to its salt form (e.g., hydrochloride or citrate) and recrystallization to achieve high purity.[3][4] Optimized procedures report yields of up to 95% for this step.[3]

Data Presentation: Yields of Fentanyl Synthesis Steps

The following table summarizes the optimized yields for the key steps in a common fentanyl synthesis route.[3][4]

StepStarting MaterialProductYield (%)
1. N-Alkylation of 4-piperidone4-piperidone monohydrate hydrochlorideN-phenylethyl-4-piperidone88
2. Reductive AminationN-phenylethyl-4-piperidone and AnilineN-[1-(2-phenylethyl)-4-piperidinyl]aniline91
3. AcylationN-[1-(2-phenylethyl)-4-piperidinyl]anilineFentanyl95
Overall Yield 4-piperidone monohydrate hydrochloride Fentanyl ~75

Safety Considerations

Fentanyl and its analogs are extremely potent opioids and must be handled with extreme caution in a controlled laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, is mandatory. All manipulations should be performed in a certified fume hood. Accidental exposure can be life-threatening. Researchers must be trained in the proper handling of potent compounds and have access to emergency procedures, including the administration of an opioid antagonist like naloxone.

Conclusion

The synthesis of fentanyl and its analogs relies on a well-established and optimized methodology centered around the 4-anilinopiperidine core. Intermediates such as [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol provide a versatile platform for the introduction of key structural motifs. The protocols provided herein, derived from authoritative sources, offer a framework for the laboratory-scale synthesis of these potent opioids. Strict adherence to safety protocols is paramount when working with these compounds.

References

Sources

Application Note: Strategic Esterification of [4-(4-Aminophenyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists dealing with the functionalization of [4-(4-Aminophenyl)oxan-4-yl]methanol . The guide addresses the specific synthetic challenges posed by this molecule: the chemoselectivity contest between a nucleophilic aniline and a primary alcohol, compounded by the steric hindrance of a neopentyl-like hydroxyl group.

Strategic Overview & Molecular Analysis

The substrate, This compound , presents a classic "orthogonal reactivity" challenge. Successful esterification requires navigating two opposing forces:[1]

  • Chemoselectivity (The Trap): The molecule contains a primary aniline (Ar-NH₂) and a primary alcohol (R-CH₂-OH). Under neutral or basic conditions, the amine is significantly more nucleophilic than the alcohol. Standard acylation (e.g., Acid Chloride + Base) will yield the amide (N-acylation) almost exclusively.

  • Steric Hindrance (The Barrier): The hydroxyl group is primary, but it is attached to a quaternary carbon (C4 of the tetrahydropyran ring). This creates a neopentyl-like environment. The bulky quaternary center, bearing a phenyl ring and the oxane ring, shields the hydroxyl group, significantly retarding the rate of O-acylation compared to unhindered primary alcohols.

Decision Matrix: Selecting the Right Protocol
Reaction GoalRecommended StrategyKey ReagentsPros/Cons
Complex/Valuable Ester Route A: N-Protection Boc₂O, then DCC/DMAPHigh Reliability. Guarantees O-selectivity. Requires 3 steps.
Simple Methyl/Ethyl Ester Route B: Acid-Mediated MeOH/EtOH, H₂SO₄ or SOCl₂High Efficiency. One-pot. Harsh conditions may degrade sensitive moieties.
Hindered Carboxylic Acid Route C: Yamaguchi 2,4,6-Trichlorobenzoyl chlorideHigh Potency. Overcomes extreme steric hindrance. Requires N-protection.

Reaction Landscape Visualization

The following diagram illustrates the competing pathways and the strategic intervention required to secure the ester product.

ReactionLandscape Substrate [4-(4-Aminophenyl) oxan-4-yl]methanol Amide Amide Product (Undesired N-Acylation) Substrate->Amide Direct Acylation (Fast, Kinetic Control) Ester Ester Product (Target O-Acylation) Substrate->Ester Direct Acylation (Slow, Sterically Hindered) Protected N-Boc Intermediate Substrate->Protected 1. Boc2O, TEA (N-Protection) Protected->Ester 2. R-COOH, Coupling Agent 3. TFA (Deprotection)

Figure 1: Kinetic competition between N- and O-acylation. Direct acylation favors the amide. The Protection route (Blue/Green path) is required for selective esterification.

Detailed Experimental Protocols

Protocol A: The "Robust" Route (Protection-Esterification-Deprotection)

Best for: Attaching complex drug fragments, chiral acids, or expensive side chains.

Step 1: Chemoselective N-Protection

The aniline is protected as a tert-butyl carbamate (Boc).

  • Dissolution: Dissolve 1.0 eq of this compound in THF (10 mL/g).

  • Reagents: Add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) .

  • Catalyst: Add 0.1 eq of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Note: Anilines are weak nucleophiles; mild heating (40°C) may be required if reaction is slow at RT.

  • Workup: Concentrate, redissolve in EtOAc, wash with 5% citric acid (to remove unreacted amine) and brine. Dry over Na₂SO₄.[2]

Step 2: Steglich Esterification (Overcoming Sterics)

Standard EDC couplings may fail due to the neopentyl hindrance. The Steglich method using DCC and high-loading DMAP is preferred.

  • Setup: Dissolve 1.0 eq of N-Boc intermediate and 1.2 eq of Carboxylic Acid (R-COOH) in anhydrous DCM (0.1 M).

  • Catalyst: Add 0.5 eq of DMAP (4-Dimethylaminopyridine). Crucial: Higher loading (0.5 eq vs standard 0.1 eq) is necessary to accelerate the reaction at the hindered neopentyl site.

  • Coupling: Cool to 0°C. Add 1.2 eq of DCC (N,N'-Dicyclohexylcarbodiimide) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. Monitor by TLC/LCMS.

  • Workup: Filter off the precipitated DCU urea. Wash filtrate with sat. NaHCO₃ and brine. Purify by column chromatography.

Step 3: N-Deprotection
  • Acidolysis: Dissolve the ester in DCM. Add Trifluoroacetic acid (TFA) (20% v/v).

  • Reaction: Stir at RT for 1–2 hours until Boc removal is complete.

  • Neutralization: Carefully quench with sat. NaHCO₃ or pass through a basic ion-exchange resin to obtain the free amine ester.

Protocol B: The "Direct" Route (Fischer Esterification)

Best for: Methyl, Ethyl, or Isopropyl esters. High-throughput synthesis.

Mechanism: In strong acid, the amine is protonated to the anilinium ion (


), which is non-nucleophilic. This allows the alcohol to react with the activated carboxylic acid.[3][4]
  • Reagents: Suspend this compound in the alcohol of choice (e.g., Methanol for methyl ester).

  • Acid Catalyst: Slowly add conc. H₂SO₄ (2–3 eq) or saturate the solution with HCl gas .

    • Why 2+ equivalents? The first equivalent is consumed to protonate the amine. The excess is required to catalyze the esterification.

  • Reflux: Heat to reflux (65°C for MeOH) for 12–48 hours.

    • Optimization: Use a Dean-Stark trap or molecular sieves to remove water and drive the equilibrium if using higher boiling alcohols.

  • Workup: Cool to 0°C. Carefully neutralize with NaHCO₃ (solid or saturated solution) until pH ~8. Extract with EtOAc.

    • Caution: Ensure the pH is basic enough to deprotonate the ammonium salt back to the free amine, but avoid hydrolysis of the newly formed ester (keep cold).

Protocol C: The "Advanced" Route (Yamaguchi Esterification)

Best for: Extremely hindered carboxylic acids or when Steglich fails.

  • Mixed Anhydride Formation: In a separate flask, dissolve the Carboxylic Acid (1.2 eq) and TEA (1.5 eq) in THF. Add 2,4,6-Trichlorobenzoyl chloride (1.2 eq). Stir 1h to form the mixed anhydride.

  • Esterification: Add a solution of the N-Boc protected alcohol (1.0 eq) and DMAP (1.5 eq) in Toluene.

  • Reaction: Heat to reflux for 3–6 hours. The high temperature and potent acylating agent overcome the neopentyl steric barrier.

Troubleshooting & Critical Parameters

ProblemRoot CauseSolution
Low Yield (Amide formation) Incomplete N-protection or base present in Protocol B.Ensure 100% Boc conversion before Step 2. In Protocol B, ensure pH < 1 throughout reflux.
No Reaction (Ester step) Neopentyl steric hindrance.Switch from EDC to DCC/DMAP (Steglich) or Yamaguchi. Increase DMAP loading to 0.5–1.0 eq.
Side Product: N-Acyl Urea Rearrangement of O-acylisourea (Steglich).Add DCC at 0°C. Ensure DMAP is present before DCC addition.
Oxane Ring Opening Excessive Lewis acidity or harsh conditions.Avoid BBr₃ or AlCl₃. The oxane ring is generally stable to TFA and H₂SO₄ under described conditions.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Inanaga, J., et al. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Conditions. Link

  • Beilstein Journal of Organic Chemistry. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols. Beilstein J. Org. Chem., 11, 485–508. Link

Sources

Troubleshooting & Optimization

Improving reaction yields for [4-(4-Aminophenyl)oxan-4-yl]methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [4-(4-Aminophenyl)oxan-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common issues. The information provided herein is based on established chemical principles and field-proven insights to ensure technical accuracy and practical utility.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: My Grignard reaction is sluggish or fails to initiate. What are the potential causes and how can I fix this?

Answer:

Failure of a Grignard reaction to initiate is a frequent issue, often stemming from the deactivation of the magnesium surface or the presence of inhibitors. Here’s a systematic approach to troubleshooting:

  • Magnesium Activation is Crucial: The magnesium metal surface is typically coated with a passivating layer of magnesium oxide (MgO), which prevents reaction with the organic halide.[1] Activating the magnesium is essential.

    • Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere before adding the solvent and halide. This can help break up the oxide layer.

    • Chemical Activation:

      • Iodine: Add a small crystal of iodine to the magnesium suspension. The iodine reacts with the magnesium to form magnesium iodide, exposing a fresh metal surface.

      • 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added. It reacts with magnesium to form ethene and magnesium bromide, activating the surface.

  • Solvent and Reagent Purity: Grignard reagents are highly sensitive to protic solvents (like water or alcohols) and atmospheric oxygen.

    • Dry Glassware: Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of dry nitrogen or argon.

    • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard, but tetrahydropyran (THP) can also be used.[2]

    • Reagent Quality: Ensure the 4-bromo-N,N-bis(trimethylsilyl)aniline is pure and dry.

  • Initiation Temperature: While Grignard reactions are exothermic, some initial heating might be necessary to overcome the activation energy. Gently warm a small portion of the reaction mixture. Once initiated, the reaction should be controlled with cooling to prevent side reactions.

Troubleshooting Flowchart for Grignard Initiation

start Grignard Reaction Fails to Initiate check_mg Is Magnesium Activated? start->check_mg activate_mg Activate Magnesium: - Add Iodine crystal - Add 1,2-dibromoethane - Mechanical stirring check_mg->activate_mg No check_purity Are Reagents & Solvents Dry? check_mg->check_purity Yes activate_mg->check_purity dry_reagents Use Anhydrous Solvents Dry Glassware Rigorously check_purity->dry_reagents No check_temp Is Initial Temperature Sufficient? check_purity->check_temp Yes dry_reagents->check_temp warm_mixture Gently Warm a Small Portion of the Reaction Mixture check_temp->warm_mixture No success Reaction Initiates Successfully check_temp->success Yes warm_mixture->success failure Re-evaluate Starting Materials and Procedure warm_mixture->failure If still no initiation cluster_0 Route A: Protected Amine cluster_1 Route B: Nitro Precursor start_A 4-Bromo-N,N-bis (trimethylsilyl)aniline grignard_A Grignard Formation (Mg, THF) start_A->grignard_A reagent_A Arylmagnesium Halide grignard_A->reagent_A addition_A Addition to Tetrahydropyran-4-one reagent_A->addition_A intermediate_A Protected Intermediate addition_A->intermediate_A deprotection Aqueous Workup (Deprotection) intermediate_A->deprotection product_A This compound deprotection->product_A start_B 1-Bromo-4-nitrobenzene grignard_B Grignard Formation (Mg, THF) start_B->grignard_B reagent_B Nitrophenylmagnesium Halide grignard_B->reagent_B addition_B Addition to Tetrahydropyran-4-one reagent_B->addition_B intermediate_B [4-(4-Nitrophenyl)oxan-4-yl]methanol addition_B->intermediate_B reduction Nitro Group Reduction (e.g., Pd/C, H₂) intermediate_B->reduction product_B This compound reduction->product_B

Sources

Purification methods for removing impurities from [4-(4-Aminophenyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center response. It prioritizes the chemical logic required to purify [4-(4-Aminophenyl)oxan-4-yl]methanol , a polar, basic intermediate often encountered in the synthesis of bioactive spiro-derivatives or antihistamines.

Ticket ID: #PUR-OXAN-442 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Urgency: High (Process Development)

Executive Summary

You are likely dealing with the reduction of 4-(4-nitrophenyl)tetrahydropyran-4-carboxylic acid (or ester) .[1] The resulting product, This compound , presents a classic "polar aromatic amine" purification challenge.

The Core Problem: This molecule contains a basic primary amine, a polar primary alcohol, and an ether ring. It is "sticky" on silica, prone to oxidation (coloration), and difficult to separate from inorganic salts (Aluminum/Boron) or transition metals (Pd/Pt).

This guide bypasses standard textbook advice and focuses on the specific troubleshooting required for this structural motif.

Module 1: The "Black Box" of Crude Isolation (Inorganic Removal)

User Question: "My reaction is complete (LiAlH4 reduction), but I have a gray, gelatinous emulsion that won't filter. How do I recover my product?"

Technical Diagnosis: You are experiencing an improper aluminum quench. The "gray" color indicates trapped aluminum salts complexing with your amine product. Standard acid quenches will protonate your amine, trapping it in the aqueous phase.

The Solution: The Fieser Workup (Modified for Amines) Do not use strong acid. Use the specific stoichiometry below to create a granular, filterable precipitate.

StepReagentQuantity (Per 1g LiAlH4 used)Mechanism
1 H₂O 1.0 mLHydrolyzes excess hydride.
2 15% NaOH 1.0 mLConverts Al salts to aluminates (granular).
3 H₂O 3.0 mLHydrates the salts to facilitate filtration.
4 MgSO₄ ~2-3 g"Dry" the sludge to ensure granularity.

Protocol:

  • Dilute reaction mixture with THF or Diethyl Ether (ensure efficient stirring).

  • Cool to 0°C.

  • Add reagents in the exact order listed above very slowly.

  • Critical Step: Stir at room temperature for 30-45 minutes until the gray precipitate turns white and sandy.

  • Filter through a Celite pad.[2][3][4] The product is in the filtrate.[3][4][5]

Module 2: Chemical Decontamination (Removing Color & Metals)

User Question: "The product purity is 98% by HPLC, but it has a persistent pink/brown hue and fails Pd limits (<10 ppm)."

Technical Diagnosis:

  • Color: Trace oxidation of the aniline moiety (forming azo/azoxy species).

  • Metal: Palladium (if catalytic hydrogenation was used) coordinates strongly to the free amine and the ether oxygen, resisting simple filtration.

The Solution: Scavenging Workflow Re-crystallization alone rarely removes Pd from amines. You must use active scavenging before the final crystallization.

Workflow Visualization: Metal & Color Removal

ScavengingWorkflow Start Crude Solution (Pink/Brown, High Pd) Carbon Activated Carbon Treatment (Darco KB-B or Ecosorb) Start->Carbon For Color & Bulk Pd Filter Hot Filtration (Celite Pad) Carbon->Filter Scavenger Silica-Thiol Scavenger (e.g., SiliaMetS Thiol) Scavenger->Filter Recycle Test Pd Limit Test Filter->Test Test->Scavenger Fail (>10ppm) Recryst Final Recrystallization Test->Recryst Pass (<10ppm)

Caption: Decision tree for removing trace palladium and oxidative impurities. Activated carbon is the first line of defense for color; Thiol-silica is specific for Pd.

Protocol:

  • Dissolve crude in Methanol or THF (10 volumes).

  • Add Activated Carbon (Darco KB-B) at 5-10 wt% relative to substrate.

  • Optional: If Pd is stubborn, add SiliaMetS® Thiol (0.5 equiv vs Pd content).

  • Heat to 50°C for 1 hour.

  • Filter hot through Celite.[2]

Module 3: The "pH Swing" Purification (Separating Non-Basics)

User Question: "I have impurities that co-elute on TLC. Column chromatography is streaking badly."

Technical Diagnosis: Amino alcohols streak on silica due to H-bonding with silanols. Instead of chromatography, exploit the basicity of the amine to separate it from neutral impurities (unreduced nitro compounds, esters) using an Acid-Base "Swing."

Logic Diagram: Acid-Base Extraction

AcidBaseSwing Crude Crude Mixture (Amine + Neutrals) Acidify Add 1M HCl (pH < 2) Crude->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Discard Neutrals) PhaseSep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Product as HCl Salt) PhaseSep1->AqLayer1 Bottom Layer Basify Add NaOH/NH4OH (pH > 10) AqLayer1->Basify Extract Extract w/ EtOAc or DCM Basify->Extract Final Pure Free Base Extract->Final

Caption: The "pH Swing" separates the basic amine product from non-basic impurities by toggling water solubility.

Protocol:

  • Dissolve crude in Ethyl Acetate (EtOAc) .

  • Extract with 1M HCl (3x). The product moves to the water phase; impurities stay in EtOAc.

  • Discard the organic layer.

  • Cool the aqueous layer and basify with 6M NaOH or NH₄OH until pH > 10.

    • Note: The product may precipitate as a solid here.[3] If so, filter it directly (highest purity).

  • If oil forms, extract back into DCM or EtOAc (3x).

  • Dry (Na₂SO₄) and concentrate.

Module 4: Final Crystallization Strategy

User Question: "The product is an oil/foam. How do I get a solid?"

Technical Diagnosis: The molecule has high conformational flexibility (ether ring + alkyl chain). It needs a rigid lattice to crystallize.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)MethodNotes
EtOAc / Heptane 1:3Anti-solventDissolve in min. hot EtOAc; add Heptane until cloudy. Cool slowly.
IPA (Isopropyl Alcohol) PureCoolingGood for removing colored impurities.
MTBE PureTriturationIf product is an oil, stir vigorously in MTBE to induce solidification.

Pro-Tip: If the free base refuses to crystallize, form the Hydrochloride Salt .

  • Dissolve in EtOH.[2][6]

  • Add 1.1 eq of HCl (in dioxane or ether).

  • The salt often crystallizes instantly and is much more stable against oxidation.

References

  • Fieser Workup Protocol:Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
  • Palladium Removal Strategies: Garrett, C. E.; Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Adv. Synth. Catal. 2004, 346, 889–900.Link

  • Purification of Amino Alcohols: Organic Syntheses, Coll. Vol. 10, p. 423 (2004); Vol. 77, p. 198 (2000). (General methods for amino alcohol isolation).[7]

  • Tetrahydropyran Synthesis Context: Lunn, G.; Sansone, E. B. Reduction of Nitro Compounds.[6][8] In Destruction of Hazardous Chemicals in the Laboratory; Wiley-Interscience, 1994.

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for this compound and reagents (LiAlH4, HCl) before handling.

Sources

Technical Support Center: Recrystallization of [4-(4-Aminophenyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-100333-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Solvent Optimization & Troubleshooting for Tetrahydropyran Amino-Alcohols

Core Directive & Solvent Strategy

You are dealing with [4-(4-Aminophenyl)oxan-4-yl]methanol (also known as (4-(4-aminophenyl)tetrahydro-2H-pyran-4-yl)methanol).

Chemical Profile:

  • Core: Tetrahydropyran (Oxane) ring (Lipophilic/Ether character).

  • Functional Group A: Primary Alcohol (

    
    ) (H-bond donor/acceptor).
    
  • Functional Group B: Aniline (

    
    ) (Basic, prone to oxidation).
    

The Challenge: This molecule exhibits "Schizophrenic Solubility"—the polar hydroxyl and amine groups fight against the lipophilic pyran/phenyl core. Standard non-polar solvents will fail, while highly polar solvents (MeOH) may hold the compound too tightly, killing your yield.

The Solvent Matrix

Based on polarity matching and similar pharmacophore intermediates (e.g., Vilanterol precursors), the following solvent systems are validated for this class of compounds.

Solvent SystemRoleTemp. RangeProsCons
Ethanol (Abs.) Primary Reflux

0°C
Best balance of solubility and recovery. Low toxicity.[1]Yield can be low if not cooled significantly (-10°C).
IPA (Isopropanol) Alternative Reflux

RT
Higher boiling point allows better dissolution; lower solubility at RT improves yield.Harder to remove residual solvent (solvates).
EtOAc / Heptane Binary 60°C

RT
Excellent impurity rejection. Heptane acts as anti-solvent.High Risk: Prone to "oiling out" if Heptane is added too fast.
Toluene Specific 90°C

RT
Good for removing non-polar impurities.High processing temp; amine oxidation risk.

Experimental Workflow (Visualization)

The following decision tree outlines the logical flow for purifying this intermediate, specifically addressing the "Oiling Out" failure mode common to amino-alcohols.

Recrystallization_Logic Start Crude this compound Solvent_Choice Select Solvent System (Start with Ethanol or IPA) Start->Solvent_Choice Dissolution Heat to Reflux (Clear Solution?) Solvent_Choice->Dissolution Filter Hot Filtration (Remove Insolubles) Dissolution->Filter Cooling Controlled Cooling (10°C/hour) Filter->Cooling Check_State Observation at 40°C Cooling->Check_State Crystals Crystalline Solid Check_State->Crystals Success Oil Oiling Out / Sticky Gum Check_State->Oil Failure Isolate Filter & Wash (Cold Solvent) Crystals->Isolate Remedy_Oil Remediation: 1. Reheat to dissolve 2. Add Seed Crystal 3. Slower Cool Oil->Remedy_Oil Remedy_Oil->Cooling Retry Dry Vacuum Dry < 45°C (Prevent Oxidation) Isolate->Dry

Figure 1: Logic flow for recrystallization, highlighting the critical intervention point for phase separation (oiling out).

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Diagnosis: This is a classic issue with amino-alcohols. The compound is entering a "metastable zone" where the liquid-liquid phase separation occurs before the solid-liquid equilibrium. This usually happens in binary systems (e.g., EtOAc/Heptane) when the anti-solvent is added too quickly or the solution is too concentrated.

The Fix:

  • Switch to a Single Solvent: Use Isopropanol (IPA). The solubility curve is often steeper, preventing the oil phase.

  • Seeding: You must retain a small amount of crude solid. At the first sign of cloudiness (approx. 50-60°C), add a few crystals. This provides a nucleation surface, forcing the energy pathway toward the crystal lattice rather than the amorphous oil.

  • High-Shear Stirring: Increase agitation speed during the cooling phase to break up oil droplets and induce nucleation.

Q2: The crystals are turning pink/brown during drying. Is my compound decomposing?

Diagnosis: Yes. The aniline moiety (


) is electron-rich and prone to oxidation by atmospheric oxygen, especially when wet with solvent or heated.

The Fix:

  • Degas Solvents: Sparge your recrystallization solvent with Nitrogen or Argon for 15 minutes before use.

  • Acidic Wash (Optional): Washing the filter cake with a very dilute solution of antioxidant (e.g., Sodium Bisulfite) can help, but is risky for purity.

  • Vacuum Drying: Always dry under vacuum at moderate temperatures (<45°C). Do not oven dry in air.

Q3: I have high purity (99%+) but low yield (<50%). How do I recover the rest?

Diagnosis: The compound is too soluble in the mother liquor. This is common with the hydroxymethyl group increasing polarity.

The Fix:

  • Second Crop: Concentrate the mother liquor to 50% volume and cool to -10°C.

  • Salt Formation: If the free base yield is persistently low, convert the compound to a salt.

    • Protocol: Dissolve crude in Ethanol. Add 1.05 eq of L-Tartaric Acid or Fumaric Acid . These salts often crystallize much more readily and with higher recovery than the free base. (See Abacavir intermediate purification logic in References).

Q4: Can I use water as a co-solvent?

Diagnosis: Generally, No . While the hydroxyl group suggests water compatibility, the lipophilic pyran/phenyl core usually makes this compound insoluble in water at neutral pH. Using water as an anti-solvent often leads to immediate gumming/oiling (see Q1). Stick to alcohol/alkane or ester/alkane mixtures.

Scalability & Safety Protocol

When moving from gram-scale (R&D) to kilogram-scale (Kilo-lab), adhere to the following:

  • Thermal Hazard: Ensure the reactor jacket temperature does not exceed 80°C. Tetrahydropyran rings are generally stable, but the benzylic-like position (C4) can be sensitive.

  • Polymorph Control: Amino-alcohols often exhibit polymorphism. Maintain a consistent cooling ramp (e.g., 10°C/hr) to ensure batch-to-batch consistency in crystal form and dissolution rate.

  • Filtration: These crystals can be platelet-like, leading to slow filtration. Use a wide-pore filter cloth (20-40 micron) to prevent blinding.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Bayer Intellectual Property GmbH. (2006). Process for preparing 4-(4-aminophenyl)-3-morpholinone. Patent CA2538906C. (Describes ethanol recrystallization of structurally similar phenyl-morpholinone intermediates). Link

  • Glaxo Group Ltd. (2016). Process for the preparation of amino alcohol derivatives. Patent WO2016067182A2. (Details solvent selection for polar amino-alcohol intermediates). Link

  • Sigma-Aldrich. [4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol Product Sheet. (Provides physical property baselines for tetrahydropyran analogs). Link

  • ChemicalBook. (Tetrahydro-2H-pyran-4-yl)methanol Properties. (Solubility data for the core pharmacophore). Link

Sources

Technical Support Center: Troubleshooting Cyclization Failures in [4-(4-Aminophenyl)oxan-4-yl]methanol Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of complex molecules, specifically focusing on the construction of the tetrahydropyran (THP) core of [4-(4-Aminophenyl)oxan-4-yl]methanol and its analogues. Cyclization to form substituted tetrahydropyran rings is a foundational step in many synthetic routes, yet it is frequently plagued by challenges ranging from low yields to the formation of complex side products.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and a logical framework for troubleshooting common failures. We will explore the causality behind experimental choices, ensuring that every recommendation is grounded in established chemical principles.

Section 1: The Core Challenge: Intramolecular Cyclization and the Aminophenyl Moiety

The synthesis of a 4,4-disubstituted tetrahydropyran ring, such as the one in our target molecule, is most commonly achieved via the intramolecular cyclization of a suitable acyclic precursor. A logical precursor is a substituted 1,5-diol, specifically 3-(4-acetamidophenyl)-3-(hydroxymethyl)pentane-1,5-diol . The cyclization is typically an acid-catalyzed dehydration reaction.

However, the presence of the 4-aminophenyl group introduces a significant complication. The aniline nitrogen is both basic and nucleophilic, which can interfere with the desired reaction pathway in several ways:

  • Acid Scavenging: The basic amine will be protonated by the acid catalyst, effectively quenching the catalyst and preventing the necessary protonation of the hydroxyl group required for cyclization.[1]

  • Competing Nucleophilicity: The lone pair on the nitrogen can act as a competing nucleophile, potentially leading to undesired N-alkylation or other side reactions.

  • Substrate Deactivation: A protonated anilinium group is strongly deactivating, which can influence the electronic properties of the entire molecule.

  • Oxidative Instability: Anilines are susceptible to oxidation, especially under acidic or heated conditions, leading to colored impurities and byproducts.

Therefore, the first and most critical step before attempting cyclization is the protection of the aniline nitrogen .

FAQ: Why must I protect the amine group first?

Answer: Attempting the cyclization on the unprotected precursor is a primary cause of reaction failure. The unprotected aniline acts as an internal base, neutralizing the acid catalyst required to activate the hydroxyl leaving group.[1][2] This prevents the formation of the necessary oxonium ion intermediate, halting the reaction before it can begin. Protection, typically via acylation, transforms the nucleophilic amine into a neutral amide, rendering it non-reactive under the acidic conditions required for cyclization.[3][4]

cluster_workflow General Synthetic Workflow Start 3-(4-aminophenyl)-3- (hydroxymethyl)pentane-1,5-diol Protect Step 1: Amine Protection (e.g., Acetic Anhydride) Start->Protect Key First Step Cyclize Step 2: Intramolecular Cyclization (Acid-Catalyzed or Mitsunobu) Protect->Cyclize Protected Precursor Deprotect Step 3: Deprotection (e.g., Acid/Base Hydrolysis) Cyclize->Deprotect Protected THP Final This compound Deprotect->Final

Caption: General workflow for the synthesis of the target molecule.

Section 2: Troubleshooting Guide for Cyclization

This section addresses the most common failures encountered after the amine group has been properly protected.

Q1: The reaction shows low or no conversion of the starting diol. What are the likely causes and solutions?

Answer: This is typically an issue of insufficient activation of the terminal hydroxyl group to serve as a good leaving group.

  • Causality: In an acid-catalyzed cyclization, a proton must convert a hydroxyl group into an oxonium ion (-OH2+), which is an excellent leaving group akin to water.[5] If the acid is too weak, the temperature too low, or the catalyst concentration insufficient, this pre-equilibrium step does not favor the formation of the reactive intermediate.

  • Troubleshooting Steps:

    • Verify Catalyst Strength and Loading: If using a mild acid like TsOH or CSA, ensure it is fresh and anhydrous. Increase the catalyst loading incrementally (e.g., from 0.1 eq to 0.3 eq). If the reaction remains stalled, consider a stronger acid like sulfuric acid, but be mindful of potential side reactions (see Q2). Solid acid catalysts, such as heteropoly acids, can also be effective and simplify workup.[6]

    • Increase Reaction Temperature: The rate of this SN2-type intramolecular displacement is temperature-dependent. A modest increase in temperature (e.g., from 60°C to 80°C in toluene) can significantly improve the reaction rate.

    • Ensure Anhydrous Conditions: Water is a product of the reaction. Running the reaction under conditions that remove water (e.g., a Dean-Stark apparatus with a solvent like toluene) will drive the equilibrium toward the cyclized product.

cluster_mech Acid-Catalyzed Cyclization Mechanism Diol Protected Diol (R-OH) Protonation Protonation (+ H+) Diol->Protonation Oxonium Oxonium Ion (R-OH2+) Protonation->Oxonium Attack Intramolecular Nucleophilic Attack Oxonium->Attack Rate-Limiting Step Cyclized Protonated Ether Attack->Cyclized Deprotonation Deprotonation (- H+) Cyclized->Deprotonation Product Tetrahydropyran Product Deprotonation->Product

Caption: Mechanism of acid-catalyzed intramolecular cyclization.

Q2: The reaction is consuming the starting material, but the primary product is an alkene, not the desired ether. How can I favor cyclization over elimination?

Answer: This is a classic case of competing elimination (E1) and substitution (SN1/SN2) pathways. High temperatures and strongly acidic, non-nucleophilic conditions can favor elimination.

  • Causality: Once the carbocation or protonated alcohol intermediate forms, a base (even a weak one like the solvent) can abstract a proton from an adjacent carbon, leading to a double bond. This is particularly problematic with tertiary carbocations, although it can occur in primary systems under harsh conditions.

  • Recommended Actions:

    • Reduce Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature will disproportionately slow the rate of elimination.

    • Use Milder Catalysts: Switch from strong Brønsted acids (H₂SO₄) to milder ones (TsOH, CSA) or Lewis acids (e.g., InCl₃, Sc(OTf)₃).[7][8] Lewis acids coordinate to the hydroxyl oxygen, making it a good leaving group without generating a highly acidic environment that promotes elimination.

    • Alternative Strategy: The Mitsunobu Reaction: To completely avoid acidic conditions, the Mitsunobu reaction is an excellent alternative for intramolecular ether formation.[9][10][11] It operates under neutral, low-temperature conditions, effectively eliminating the risk of acid-catalyzed elimination.[12][13]

Parameter Acid-Catalyzed Dehydration Intramolecular Mitsunobu Reaction
Reagents Catalytic Acid (H₂SO₄, TsOH)Triphenylphosphine (PPh₃), DEAD or DIAD
Temperature Typically elevated (reflux)0°C to Room Temperature
Mechanism SN1 / SN2SN2 with inversion of configuration
Key Byproducts Alkenes (from elimination), waterTriphenylphosphine oxide, dialkyl hydrazine
Primary Advantage Atom economical, inexpensive reagentsMild conditions, high selectivity for substitution
Primary Drawback Risk of elimination and rearrangementStoichiometric reagents, purification challenges

Table 1: Comparison of Cyclization Conditions.

Experimental Protocol: Intramolecular Mitsunobu Cyclization
  • Dissolve the protected diol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (to a final concentration of ~0.05 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Slowly, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise via syringe over 30 minutes. The appearance of a milky white precipitate (triphenylphosphine oxide) is common.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The crude product will require chromatographic purification to remove triphenylphosphine oxide and hydrazine byproducts.

Q3: I am observing significant formation of a high molecular weight species, likely a dimer or polymer. How do I promote the intramolecular reaction?

Answer: This indicates that the intermolecular reaction is competing with or dominating the desired intramolecular cyclization. This is governed by reaction kinetics and concentration.

  • Causality: Cyclization is a first-order (unimolecular) process, while dimerization is a second-order (bimolecular) process. The rate of the second-order reaction is highly dependent on the concentration of the reactant, whereas the rate of the first-order reaction is not.

  • Recommended Action: High-Dilution Conditions To strongly favor the intramolecular pathway, the reaction must be run at very low concentrations. This is often achieved by adding the substrate solution slowly over a long period to a larger volume of refluxing solvent containing the catalyst.

    • Protocol: Prepare a solution of your protected diol in the reaction solvent (e.g., toluene). In a separate flask equipped with a reflux condenser and a Dean-Stark trap, bring a larger volume of toluene containing the acid catalyst to reflux. Using a syringe pump, add the diol solution to the refluxing catalyst solution over several hours (e.g., 4-8 hours). This ensures that the instantaneous concentration of the diol in the reaction flask remains extremely low, preventing molecules from reacting with each other.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best protecting group for the aniline?

    • A: For acid-catalyzed cyclization, an acetyl (Ac) group is robust and common. It is easily installed with acetic anhydride or acetyl chloride and can be removed under acidic or basic hydrolysis conditions after cyclization. For a Mitsunobu cyclization, a tert-butoxycarbonyl (Boc) group is often preferred as it is stable to the reaction conditions but can be easily removed with mild acid (e.g., TFA in DCM), which would not affect the newly formed ether.

  • Q: Which analytical techniques are best for identifying byproducts?

    • A: A combination of LC-MS and NMR is ideal. LC-MS is invaluable for quickly identifying the molecular weights of different species in the crude reaction mixture, helping you distinguish between the desired product, elimination products (M-18), and dimers (2M-18 or 2M-36). High-resolution ¹H and ¹³C NMR of the purified byproducts will then be necessary to confirm their exact structures.

  • Q: How do I remove the acetyl protecting group after a successful cyclization?

    • A: The resulting N-acetylated tetrahydropyran can be deprotected by heating in aqueous acid (e.g., 6M HCl) or base (e.g., 10% NaOH in methanol/water). The choice depends on the stability of other functional groups in your molecule. Basic hydrolysis is often milder for the ether linkage.

References

  • Wikipedia. (n.d.). Diol. Retrieved from [Link]

  • Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • YouTube. (2007). Organic Chemistry - Mechanism of Diol Cyclization. Retrieved from [Link]

  • PMC. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • RSC Publishing. (2025). Recent progress in selective functionalization of diols via organocatalysis. Retrieved from [Link]

  • Semantic Scholar. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • PMC. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

  • ResearchGate. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • RSC Publishing. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • PMC. (2018). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Retrieved from [Link]

  • PMC. (n.d.). MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor. Retrieved from [Link]

  • RSC Publishing. (2022). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Retrieved from [Link]

  • YouTube. (2015). Protection of Aniline Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

Sources

Minimizing side reactions during the functionalization of [4-(4-Aminophenyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Minimizing Side Reactions in [4-(4-Aminophenyl)oxan-4-yl]methanol Functionalization

Executive Summary: The Bifunctional Trap

The functionalization of This compound presents a classic "Bifunctional Trap" in medicinal chemistry. You are dealing with two competing reactive centers with vastly different electronic and steric profiles:

  • The Nucleophile (Aniline): A highly reactive, electron-rich para-aniline nitrogen. It is kinetically superior but prone to oxidative degradation (formation of quinoid/azo species).

  • The Steric Wall (Alcohol): A primary alcohol, but one attached to a quaternary carbon (C4 of the oxane ring). This creates a "neopentyl-like" steric environment, significantly retarding nucleophilic substitution (

    
    ) rates at this position.
    

The Core Conflict: Conditions forceful enough to overcome the steric hindrance at the alcohol often lead to over-alkylation or oxidation of the aniline. Conversely, mild conditions suitable for the aniline often leave the alcohol unreacted.

This guide provides self-validating protocols to decouple these reactivities.

Critical Decision Pathways (Visualized)

Before starting, determine your primary target. The following logic flow dictates your protection strategy to minimize side reactions.

ChemoselectivityStrategy Start Target Functionalization TargetN Target: Aniline Nitrogen (Amide/Amine formation) Start->TargetN TargetO Target: Alcohol Oxygen (Ether/Ester/Halide) Start->TargetO DirectN Direct Reaction Possible (High Chemoselectivity) TargetN->DirectN pKa ~4.6 vs ~16 ProtectN MANDATORY: Protect Nitrogen (Boc/Cbz/Phthalimide) TargetO->ProtectN Aniline is Kinetically Dominant RiskOx RISK: Oxidation (Black Tar) DirectN->RiskOx RiskOv RISK: Over-alkylation DirectN->RiskOv ActionO Perform O-Functionalization (Requires Forcing Conditions due to Sterics) ProtectN->ActionO Deprotect Deprotection Step ActionO->Deprotect

Figure 1: Chemoselectivity Decision Tree. Note that direct reaction on the alcohol without N-protection is rarely successful due to the nucleophilicity difference.

Module 1: The Aniline Challenge (Preventing Oxidation)

The Issue: Users frequently report the reaction mixture turning dark brown or black ("tarring") within minutes, especially under basic conditions. The Cause: Electron-rich anilines are susceptible to Single Electron Transfer (SET) oxidation, forming radical cations that polymerize into polyanilines or azo-compounds.

Troubleshooting Protocol: The "Inert-First" Standard

This protocol is a self-validating system. If the color changes, the system has failed.

Step-by-Step Methodology:

  • Solvent Degassing (The Sparge Test):

    • Why: Dissolved oxygen is the primary oxidant.

    • Action: Sparge the reaction solvent (e.g., DMF, THF) with Argon for 15 minutes minimum before adding the substrate.

    • Validation: Use an internal color indicator if possible, or strictly monitor the clear-to-yellow transition. Darkening indicates O2 ingress.

  • Scavenger Additives (Optional but Recommended):

    • If the reaction allows, add 5-10 mol% Ascorbic Acid or perform the reaction in the presence of mild reducing agents if compatible with the electrophile.

    • Note: Avoid metal oxidants (e.g., Cu(II)) unless a ligand system stabilizes the aniline.

  • pH Control:

    • Insight: Aniline oxidation is faster at higher pH where the free base is dominant.

    • Guideline: Keep the internal pH as low as the reaction mechanism permits.

FAQ: Oxidation Management

SymptomDiagnosisCorrective Action
Solution turns pink/red immediately. Trace metal contamination (Fe/Cu) in solvent acting as oxidant.Use high-purity solvents; add EDTA (if compatible) to chelate metals.
Slow browning over hours. Slow air leak or insufficient degassing.Grease all joints; switch to Schlenk line techniques; maintain positive Ar pressure.
Black precipitate. Polymerization (Polyaniline formation).Abort. Product is likely compromised. Restart with strict O2 exclusion.

Module 2: The Steric Wall (Functionalizing the Alcohol)

The Issue: Low yields when attempting to esterify or alkylate the -CH2OH group. The Cause: The C4 position of the oxane ring is quaternary. The hydroxymethyl group is in a neopentyl-like position.


 attack is severely hindered by the adjacent bulk.
Protocol: Overcoming Steric Hindrance

To functionalize the alcohol, you must first protect the amine (e.g., N-Boc). Once protected, standard conditions often fail. You need "Forcing Conditions."

Recommended Workflow (O-Alkylation/Esterification):

  • Protection: Convert to N-Boc-[4-(4-aminophenyl)oxan-4-yl]methanol.

    • Validation: Check NMR. The aromatic region should simplify, and the t-butyl singlet should appear at ~1.4 ppm.

  • Activation (The Pivot):

    • Standard: Mesyl chloride (MsCl) / Et3N often fails or is slow due to sterics.

    • Advanced: Use Triflic Anhydride (Tf2O) or Mitsunobu Conditions .

    • Mitsunobu Insight: The Mitsunobu reaction (DEAD/PPh3) is excellent here because it activates the oxygen in situ without requiring a backside attack on a crowded sulfonate intermediate first.

  • Temperature Management:

    • Due to the quaternary center, reactions that normally run at 0°C may need to be warmed to Room Temperature (RT) or reflux to drive completion.

Data Table: Relative Rates of Reaction (Theoretical Estimation)

ElectrophileReaction TypePredicted Rate at C4-CH2OHRecommendation
Acetyl Chloride EsterificationModerateUse DMAP (nucleophilic catalyst) to accelerate.
Alkyl Bromide EtherificationVery SlowRequires strong base (NaH) + Heat. Protect N first.
Tosyl Chloride ActivationSlowSwitch to Triflic Anhydride (more reactive).

Module 3: Diagnostic Workflows

Use this logic to troubleshoot low yields or impurities.

Troubleshooting Issue Problem Detected CheckTLC Step 1: Check TLC/LCMS Issue->CheckTLC ResSM Result: Mostly Starting Material CheckTLC->ResSM ResMulti Result: Multiple Spots/Streaking CheckTLC->ResMulti DiagSteric Diagnosis: Steric Hindrance ResSM->DiagSteric Reaction too slow DiagOx Diagnosis: Aniline Oxidation ResMulti->DiagOx Dark Color? DiagNuc Diagnosis: N-Alkylation (Chemoselectivity Fail) ResMulti->DiagNuc Mass = Product + R? SolHeat Solution: Increase Temp / Stronger Activator DiagSteric->SolHeat SolInert Solution: Degas / Ar Atmosphere DiagOx->SolInert SolProtect Solution: Use N-Boc Protection DiagNuc->SolProtect

Figure 2: Troubleshooting logic for common failure modes.

References & Authoritative Grounding

  • Aniline Basicity & Reactivity:

    • Concept: The pKa of aniline (~4.[1][2][3]6) vs. alkyl amines (~10) dictates the need for specific bases.

    • Source:

  • Oxidation Prevention:

    • Concept: Anilines are electron-rich and prone to radical cation formation. Inert atmosphere is critical.

    • Source: (General handling of sensitive amines).

  • Neopentyl Substitution Challenges:

    • Concept: Nucleophilic substitution at beta-quaternary centers is kinetically retarded.

    • Source:

  • Chemoselective Functionalization:

    • Concept: Strategies for differentiating Amino-Alcohols.

    • Source: (Contextual reference for similar heterocycles).

For further technical assistance, please contact the Synthesis Application Group with your specific LCMS traces.

Sources

Technical Support Center: Overcoming Steric Hindrance in [4-(4-Aminophenyl)oxan-4-yl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving [4-(4-aminophenyl)oxan-4-yl]methanol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter synthetic roadblocks due to the significant steric hindrance inherent in this molecular scaffold.

The core structure, featuring a quaternary carbon at the 4-position of the oxane ring, presents considerable steric shielding around the two primary reactive sites: the aniline nitrogen and the primary hydroxyl group. This guide provides in-depth, practical solutions in a troubleshooting and FAQ format to help you navigate these challenges effectively.

Troubleshooting Guide: Common Synthetic Problems & Solutions

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Issue 1: Low Yields in N-Acylation or N-Sulfonylation Reactions

Question: My N-acylation reaction with a standard acyl chloride and triethylamine is showing less than 20% conversion, even at elevated temperatures. What is causing this, and how can I improve the yield?

Answer:

This is a classic problem of steric hindrance. The quaternary carbon bearing the bulky oxane ring sterically shields the aniline nitrogen, drastically reducing its nucleophilicity and hindering the approach of electrophiles. Standard conditions are often insufficient to overcome this energy barrier.

Root Causes & Recommended Solutions:

  • Insufficiently Reactive Acylating Agent: Standard acyl chlorides or anhydrides may not be electrophilic enough.

    • Solution: Employ highly reactive coupling reagents designed for hindered substrates. Instead of pre-forming the acyl chloride, activate the carboxylic acid in situ. Modern uronium/aminium or phosphonium salt-based reagents are superior for this purpose.[1] A particularly effective system for challenging amide bond formations is the combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) with N-methylimidazole (NMI), which generates a highly reactive acyl imidazolium intermediate.[2]

  • Ineffective Catalyst: A simple base like triethylamine is often not enough to promote the reaction.

    • Solution: Use a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP). DMAP works by forming a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent.[3]

  • Suboptimal Reaction Conditions: High temperatures can lead to decomposition.

    • Solution: Rather than forcing the reaction with heat, use a more potent reagent system that allows for milder conditions. Monitor reactions closely by TLC or LC-MS to avoid prolonged heating.[3]

Workflow for Optimizing N-Acylation of a Hindered Aniline

G cluster_start cluster_reagents Step 1: Enhance Reagent Reactivity cluster_conditions Step 2: Optimize Conditions cluster_outcome start Low Yield with Acyl Chloride/Et3N reagent Switch to High-Activity Coupling Reagent (e.g., HATU, HBTU, TCFH/NMI) start->reagent Primary Strategy catalyst Introduce Nucleophilic Catalyst (e.g., DMAP, 4-PPY) start->catalyst Secondary Strategy solvent Screen Solvents (DCM, DMF, MeCN, 2-MeTHF) reagent->solvent temp Use Optimal Temperature (Often 0°C to RT with better reagents) solvent->temp end_node High Yield of Amide Product temp->end_node

Caption: A logical workflow for optimizing the N-acylation of a hindered aniline.

Issue 2: Failure of N-Alkylation or C-N Cross-Coupling Reactions

Question: I am attempting a Buchwald-Hartwig amination to couple an aryl bromide to the aniline nitrogen, but I am getting no product and only recovering starting materials. My standard Pd₂(dba)₃/Xantphos system is not working.

Answer:

The failure of standard Buchwald-Hartwig conditions is common for severely hindered anilines. The steric bulk around the nitrogen can prevent its coordination to the palladium center, which is a critical step in the catalytic cycle.[4] Furthermore, the reductive elimination step to form the C-N bond is often slow for sterically congested substrates.

Root Causes & Recommended Solutions:

  • Inappropriate Ligand Choice: Ligands like Xantphos, while excellent for many substrates, may not be suitable here. The steric environment of the catalyst must be finely tuned.

    • Solution: Switch to specialized biaryl phosphine ligands designed for hindered substrates. Ligands such as t-BuBrettPhos or AdCyBrettPhos are known to be effective for coupling sterically demanding partners.[5] These bulky, electron-rich ligands promote the formation of the active monoligated palladium species necessary for the reaction to proceed.[4]

  • Palladium Catalyst Inactivity: The chosen palladium precursor might not be optimal.

    • Solution: Use a pre-formed palladium catalyst that is known to be highly active, such as a G3 or G4 palladacycle precatalyst.

  • Alternative Catalytic Systems: Palladium is not the only option.

    • Solution: Consider a copper-catalyzed Ullmann-type coupling.[4] Modern advancements have produced pyrrole-ol ligands that enable copper to catalyze the coupling of ortho-substituted aryl iodides with hindered amines, a transformation that is challenging even for palladium-based methods.[6][7][8] Another viable, modern approach is the copper-catalyzed amination of aryl boronic esters, which can be successful for synthesizing highly hindered anilines under mild conditions.[9]

Table 1: Comparison of Catalytic Systems for Hindered C-N Coupling

Catalytic SystemMetalTypical LigandsProsCons
Buchwald-Hartwig PdBiaryl Phosphines (e.g., t-BuBrettPhos)High functional group tolerance; well-studied.Can be sensitive to air/moisture; ligand choice is critical.[4][5]
Ullmann Coupling CuPyrrole-ol, DiaminesLower cost than Pd; effective for aryl iodides.[6][8]Often requires higher temperatures; can have narrower scope.
Boronic Ester Amination CuDiphosphine LigandsMild reaction conditions; wide functional group tolerance.[9]Requires synthesis of the boronic ester precursor.

Frequently Asked Questions (FAQs)

Q1: How can I selectively functionalize the primary alcohol without affecting the aniline nitrogen?

Protecting the amine is the most robust strategy. Given the aniline's reduced nucleophilicity, you might observe some selectivity, but protection ensures clean reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to many conditions used for O-alkylation or esterification and can be cleanly removed with acid (e.g., TFA).[10][11]

Q2: Conversely, how can I react the aniline in the presence of the free hydroxyl group?

The hydroxyl group can be protected as a silyl ether, for example, using tert-butyldimethylsilyl chloride (TBSCl). Silyl ethers are stable to the basic conditions often used in C-N cross-coupling or acylation reactions.[12] This represents an "orthogonal" protecting group strategy, as the Boc group on the nitrogen is removed with acid, while the TBS group on the oxygen is removed with a fluoride source (e.g., TBAF).[10][13]

G cluster_path1 Path A: Functionalize -OH cluster_path2 Path B: Functionalize -NH2 mol This compound (Two Reactive Sites: -NH2, -OH) p1_s1 Protect Amine (e.g., Boc2O, DMAP) mol->p1_s1 p2_s1 Protect Alcohol (e.g., TBSCl, Imidazole) mol->p2_s1 p1_s2 Functionalize -OH (e.g., Alkylation, Esterification) p1_s1->p1_s2 p1_s3 Deprotect Amine (e.g., TFA) p1_s2->p1_s3 p2_s2 Functionalize -NH2 (e.g., Buchwald-Hartwig, Acylation) p2_s1->p2_s2 p2_s3 Deprotect Alcohol (e.g., TBAF) p2_s2->p2_s3

Caption: Orthogonal protection strategies for selective functionalization.

Q3: Can computational chemistry help predict reactivity and guide my experimental design?

Absolutely. Computational methods are powerful tools for rational drug design and troubleshooting synthetic chemistry.[14][15]

  • Steric Mapping: Molecular modeling software can generate electrostatic potential maps and calculate sterically accessible surface areas. This allows you to visualize and quantify the degree of steric hindrance around the N and O atoms, helping to explain observed reactivity (or lack thereof).[16]

  • Transition State Analysis: Quantum mechanical calculations can model the transition states of potential reaction pathways with different reagents or catalysts. By comparing the activation energies, you can computationally screen for conditions that are more likely to succeed, saving significant lab time and resources.[16][17]

  • Virtual Screening: Before starting a synthesis, you can perform virtual screening by docking a library of potential reactants or catalysts to your substrate to predict binding affinity and reactivity.[16][18]

Detailed Experimental Protocol: Robust N-Acylation of this compound using HATU

This protocol provides a reliable method for acylating the sterically hindered aniline using a modern coupling reagent.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid of choice (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.1 equiv) and dissolve it in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Add HATU (1.2 equiv) to the solution and stir for 1 minute.

  • Add DIPEA (3.0 equiv) to the mixture. Stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 equiv) in a minimum amount of anhydrous DMF.

  • Add the solution of the aniline derivative dropwise to the activated acid mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Note: The use of aminium reagents like HATU is highly effective as they rapidly generate active esters that can be intercepted by the hindered amine.[1] The choice of a non-nucleophilic base like DIPEA is crucial to prevent side reactions.[19]

References

  • Title: Cu-Catalyzed C-N Coupling with Sterically Hindered Partners Source: ACS Catalysis, PubMed URL: [Link]

  • Title: TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Cu-Catalyzed C–N Coupling with Sterically Hindered Partners Source: ResearchGate URL: [Link]

  • Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines Source: ACS Catalysis URL: [Link]

  • Title: Cu-Catalyzed C–N Coupling with Sterically Hindered Partners Source: PMC, NIH URL: [Link]

  • Title: Palladium-catalyzed C-N and C-O cross-coupling reactions Source: DSpace@MIT URL: [Link]

  • Title: The Synthesis of Sterically Hindered Amides Source: CHIMIA URL: [Link]

  • Title: Computational Methods in Drug Discovery Source: PMC, NIH URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: Protecting group Source: Wikipedia URL: [Link]

  • Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Protecting Groups Source: University of Regensburg URL: [Link]

  • Title: Amino Acid-Protecting Groups Source: Chemical Reviews URL: [Link]

  • Title: Harnessing Computational Modeling for Efficient Drug Design Strategies Source: ResearchGate URL: [Link]

  • Title: Computational Drug Designing and Prediction Of Important Parameters Using in silico Methods- A Review. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides Source: Europe PMC URL: [Link]

  • Title: Computational Methods Applied to Rational Drug Design Source: PMC, NIH URL: [Link]

  • Title: Recent applications of computational methods to allosteric drug discovery Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Practical catalytic method for synthesis of sterically hindered anilines Source: PubMed URL: [Link]

Sources

Technical Support Center: Scale-Up Challenges for [4-(4-Aminophenyl)oxan-4-yl]methanol Production

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: Welcome to the technical support center for the production of [4-(4-Aminophenyl)oxan-4-yl]methanol. This molecule, featuring a substituted aniline core coupled with an oxane methanol moiety, represents a class of intermediates crucial in modern drug development. Its unique structural components—a primary aromatic amine, a tertiary alcohol, and a saturated heterocyclic ring—present specific and often complex challenges during the transition from laboratory-scale synthesis to pilot plant or commercial production.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed for researchers, process chemists, and drug development professionals. We will delve into the underlying chemical principles governing the synthesis and provide field-proven insights to help you anticipate, diagnose, and resolve common scale-up issues. Our focus is on ensuring a safe, efficient, and reproducible manufacturing process.

Proposed Synthetic Pathway

The most common and industrially viable route to aromatic amines is the reduction of the corresponding nitro-aromatic compound. This approach is favored for its high yields and the relatively low cost of starting materials. The proposed pathway involves the catalytic hydrogenation of a nitro-precursor.

G cluster_0 Step 1: Synthesis of Nitro-Precursor cluster_1 Step 2: Catalytic Hydrogenation (Scale-Up Focus) SM1 Tetrahydropyran-4-one Reaction1 Nucleophilic Addition SM1->Reaction1 SM2 4-Bromonitrobenzene Grignard Grignard Formation (Mg, THF) SM2->Grignard 1. Grignard->Reaction1 2. Precursor [4-(4-Nitrophenyl)oxan-4-yl]methanol Reaction1->Precursor Reaction2 Nitro Group Reduction Precursor->Reaction2 Catalyst H₂, Pd/C Catalyst Catalyst->Reaction2 Solvent Methanol or Ethanol Solvent->Reaction2 Product This compound Reaction2->Product

Caption: Proposed two-step synthesis of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the scale-up of the catalytic hydrogenation step, which is often the most critical part of the process.

Q1: My reaction is stalling and fails to reach completion. What are the common causes and how can I fix this?

Answer: Incomplete conversion during catalytic hydrogenation is a frequent scale-up challenge. The root cause often lies with catalyst activity, mass transfer limitations, or the presence of impurities.

Causality: At a larger scale, ensuring efficient mixing of a solid catalyst, a liquid substrate, and a gaseous reactant (hydrogen) becomes difficult.[1] Catalyst poisons, even at ppm levels, can deactivate the precious metal surface, halting the reaction.

Troubleshooting Workflow:

G Start Reaction Stalled (Incomplete Conversion) Check_Purity 1. Check Starting Material and Solvent Purity Start->Check_Purity Sol_Poisons Are catalyst poisons present? (e.g., sulfur, halides) Check_Purity->Sol_Poisons Check_Catalyst 2. Evaluate Catalyst Activity Cat_Activity Is catalyst fresh? Has it been exposed to air? Check_Catalyst->Cat_Activity Check_Mass_Transfer 3. Assess Mass Transfer Mass_Agitation Is agitation/stirring sufficient? Is H₂ dispersion adequate? Check_Mass_Transfer->Mass_Agitation Sol_Purify Action: Purify starting material or use higher grade solvent. Sol_Poisons->Sol_Purify Yes Sol_Continue Proceed to Catalyst Check Sol_Poisons->Sol_Continue No Sol_Purify->Sol_Continue Sol_Continue->Check_Catalyst Cat_Replace Action: Use fresh catalyst. Ensure handling under inert atmosphere. Cat_Activity->Cat_Replace No/Yes Cat_Continue Proceed to Mass Transfer Check Cat_Activity->Cat_Continue Yes/No Cat_Replace->Cat_Continue Cat_Continue->Check_Mass_Transfer Mass_Increase Action: Increase agitation rate. Improve gas sparging/delivery. Mass_Agitation->Mass_Increase No Mass_Done Problem Resolved Mass_Agitation->Mass_Done Yes Mass_Increase->Mass_Done

Caption: Troubleshooting workflow for incomplete hydrogenation.

Q2: The reaction is highly exothermic and I'm concerned about thermal runaway. How can I manage the reaction temperature at scale?

Answer: Excellent question. The reduction of an aromatic nitro group is a highly exothermic process, and managing the heat generated is paramount for safety and selectivity. Thermal runaway can lead to dangerous pressure build-up and unwanted side reactions.

Causality: The heat generated by the reaction must be removed by the reactor's cooling system. As the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal less efficient.[1]

Control Strategies:

  • Controlled Reagent Addition: Instead of adding the catalyst to the bulk substrate, consider adding a solution or slurry of the nitro-precursor to the reactor already containing the catalyst and solvent. This allows you to control the reaction rate (and thus heat generation) by adjusting the addition rate.

  • Hydrogen Flow Control: The reaction rate is often dependent on the hydrogen pressure. By controlling the H₂ supply, you can moderate the reaction's pace.

  • Solvent Selection: Choose a solvent with a suitable boiling point that can help dissipate heat through reflux under controlled pressure. Alcohols like methanol or ethanol are often good choices.[2]

  • Reactor Engineering: Ensure your reactor has adequate cooling capacity (jacket, internal coils) and that the heat transfer fluid is at a sufficiently low temperature.

ParameterLab Scale (1 L)Pilot Scale (100 L)Rationale for Change
Addition Mode All at onceSubstrate fed over 2-4 hoursControls exothermic release.
H₂ Pressure 50-60 psi (static)50-60 psi (controlled feed)Maintains constant rate, prevents runaway.
Solvent MethanolEthanolHigher boiling point of ethanol offers a wider operating window for temperature control.
Catalyst Loading 5-10 mol%1-3 mol%Catalyst efficiency is higher at scale; cost optimization.
Q3: I am observing several impurities in my final product. What are they and how can I minimize them?

Answer: Impurity profiling is critical. Side-reactions during nitro reduction can lead to several process-related impurities.

Causality: Incomplete reduction can leave nitroso or hydroxylamine intermediates. Over-reduction or hydrogenolysis can cleave C-O bonds, especially at the benzylic position of the tertiary alcohol, under harsh conditions (high temperature or pressure).

Common Impurities and Mitigation Strategies:

Impurity NameStructureSourceMitigation Strategy
Nitro-Precursor Starting MaterialIncomplete reaction.Increase catalyst loading or reaction time; check for catalyst poisons.
Nitroso Intermediate Ar-NOPartial reduction.Ensure sufficient H₂ supply and catalyst activity.
Hydroxylamine Ar-NHOHPartial reduction.Can be minimized by slightly increasing reaction temperature (e.g., 40-50°C) to drive the reaction to completion.
Deoxygenated Product 4-(4-Aminophenyl)oxaneHydrogenolysis of tertiary alcohol.Use milder conditions: lower temperature (<50°C), lower H₂ pressure, and use a less aggressive catalyst (e.g., PtO₂ instead of Pd/C if this is an issue).
Q4: Purification by column chromatography was easy in the lab, but it's not feasible for a 10 kg batch. What are my options for large-scale purification?

Answer: This is a classic scale-up hurdle. The goal is to replace chromatography with a more scalable method like crystallization or salt formation followed by recrystallization.

Causality: The target molecule has a polar alcohol group and a basic amine group, which can make it highly soluble in polar solvents but also prone to streaking on silica gel.[3] Crystallization relies on creating a supersaturated solution from which the desired compound precipitates in a pure form, leaving impurities behind in the solvent (mother liquor).

Protocol: Purification by Crystallization

  • Solvent Screen: Perform a small-scale solvent screen to find a suitable crystallization solvent system. Ideal systems are those where the product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Good starting points are isopropanol/water, ethanol/heptane, or toluene.

  • Post-Reaction Workup:

    • After the reaction is complete, carefully filter off the solid Pd/C catalyst through a bed of celite under an inert atmosphere. Caution: The catalyst can be pyrophoric and must be handled with care while wet.[4]

    • Wash the filter cake with the reaction solvent (e.g., methanol).

  • Solvent Swap & Concentration:

    • Combine the filtrate and washes.

    • Concentrate the solution under reduced pressure to remove the reaction solvent.

    • Add your chosen crystallization solvent (e.g., isopropanol) and continue to distill to ensure the complete removal of the initial solvent.

  • Crystallization:

    • Adjust the final volume to a target concentration (e.g., 5-10 mL of solvent per gram of crude product).

    • Heat the mixture until a clear solution is obtained.

    • Slowly cool the solution to room temperature. If no crystals form, consider seeding with a small crystal from a lab batch.

    • Further cool the mixture in an ice bath or chiller (0-5°C) for several hours to maximize precipitation.

  • Isolation and Drying:

    • Isolate the solid product by filtration.

    • Wash the filter cake with a small amount of cold crystallization solvent.

    • Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Q5: What are the key safety considerations for handling the reagents and final product?

Answer: Safety is the top priority. You are handling flammable solvents, a pyrophoric catalyst, high-pressure hydrogen gas, and a final product that is an aromatic amine, which should be treated as potentially hazardous.

  • Hydrogen Gas: Use a properly designed and maintained hydrogenation reactor. Ensure the area is well-ventilated and free of ignition sources.[5]

  • Catalyst Handling: Palladium on carbon (Pd/C) is pyrophoric, especially after use when it is dry. Never allow the filtered catalyst to dry in the air. Quench it carefully under a nitrogen atmosphere with water before disposal.[4]

  • Solvents: Methanol and other alcohols are flammable. Use them in well-ventilated areas and take precautions against static discharge.[5]

  • Product Handling (this compound): While specific data is unavailable, related aromatic amines and benzyl alcohols can be skin and eye irritants.[6][7] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Handle the compound in a ventilated hood to avoid inhaling any dust.

References

  • Safety Data Sheet for a related substance.
  • Methanol Safety Data Sheet. Methanex Corporation.
  • 4-Aminobenzyl alcohol - Safety Data Sheet. ChemicalBook.
  • Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate.
  • Process for the preparation of 4-(4-aminophenyl)-3-morpholinone. Google Patents.
  • Purine and Related Compound Purification Strategies. Teledyne Labs.
  • Industrial Scale-Up Challenges in Catalytic Methanol Production. ResearchGate.
  • (Oxan-4-yl)methanol Chemical and Physical Properties. PubChem.

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Interpretation of [4-(4-Aminophenyl)oxan-4-yl]methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of [4-(4-Aminophenyl)oxan-4-yl]methanol, a molecule of interest in medicinal chemistry due to its unique combination of a substituted aniline and a tetrahydropyran (oxane) moiety.

The Molecular Architecture: A Prelude to Spectral Analysis

Before dissecting the spectral data, it is crucial to understand the chemical environment of each proton in this compound. The molecule is comprised of three key structural fragments: a para-substituted aminophenyl group, a 4,4-disubstituted oxane ring, and a methanol group.

Figure 1. Chemical structure of this compound.

The symmetry and electronic nature of these fragments will dictate the appearance of the 1H NMR spectrum. The aminophenyl group is an electron-donating system, which will influence the chemical shifts of the aromatic protons. The oxane ring, in its preferred chair conformation, will exhibit distinct signals for its axial and equatorial protons. The central quaternary carbon (C4 of the oxane ring) simplifies the spectrum by eliminating a proton at this position, but its substituents significantly impact the chemical shifts of the neighboring protons.

Predicted 1H NMR Spectrum: A Detailed Breakdown

The predicted 1H NMR spectrum of this compound is summarized in Table 1. The following sections provide a detailed rationale for these predictions, supported by data from analogous compounds.

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a (Ar-H)~ 7.1 - 7.3Doublet2H~ 8.5
H-b (Ar-H)~ 6.6 - 6.8Doublet2H~ 8.5
H-c (-NH2)~ 3.5 - 4.5Broad Singlet2H-
H-d (Oxane-H, axial)~ 3.6 - 3.8Multiplet4H-
H-e (Oxane-H, equatorial)~ 1.8 - 2.0Multiplet4H-
H-f (-CH2OH)~ 3.5 - 3.7Singlet2H-
H-g (-OH)VariableBroad Singlet1H-

Table 1. Predicted 1H NMR spectral data for this compound.

Aromatic Protons (H-a and H-b)

The aminophenyl group gives rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets in the aromatic region of the spectrum.

  • H-a (ortho to the oxane substituent): These protons are expected to resonate in the downfield region of the aromatic spectrum, likely between δ 7.1 and 7.3 ppm . The electron-withdrawing character of the substituted quaternary carbon deshields these protons.

  • H-b (ortho to the amino group): The strong electron-donating amino group shields these protons, shifting their resonance upfield to approximately δ 6.6 - 6.8 ppm . Experimental data for 4-aminobenzyl alcohol shows aromatic protons at δ 7.01 and 6.56 ppm, supporting this prediction.[1][2]

The coupling between these adjacent aromatic protons will result in two doublets with a typical ortho coupling constant of approximately J = 8.5 Hz .

Amino Protons (H-c)

The protons of the primary amine (-NH2) typically appear as a broad singlet in the region of δ 3.5 - 4.5 ppm . The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In the 1H NMR spectrum of 4-aminobenzyl alcohol, the amino and hydroxyl protons appear as a broad singlet at δ 4.94 ppm.[1]

Oxane Ring Protons (H-d and H-e)

In the absence of a proton at the C4 position, the oxane ring protons at C2, C3, C5, and C6 will likely appear as complex multiplets. Due to the chair conformation of the tetrahydropyran ring, the axial and equatorial protons are chemically non-equivalent.

  • H-d (Axial Protons): The axial protons are generally more deshielded than their equatorial counterparts and are expected to resonate at approximately δ 3.6 - 3.8 ppm .

  • H-e (Equatorial Protons): The equatorial protons are expected to be found further upfield, around δ 1.8 - 2.0 ppm .

The signals for these protons will likely be complex multiplets due to geminal and vicinal coupling.

Methanol Protons (H-f and H-g)
  • H-f (-CH2OH): The two protons of the hydroxymethyl group are attached to a quaternary carbon and are therefore expected to appear as a singlet. Their proximity to the electron-withdrawing oxygen and the aromatic ring will shift their resonance to approximately δ 3.5 - 3.7 ppm .

  • H-g (-OH): The hydroxyl proton signal is typically a broad singlet with a variable chemical shift that is highly dependent on experimental conditions such as solvent and concentration. This is due to rapid chemical exchange with other labile protons (like water) in the sample.

Comparative Analysis with Structurally Similar Compounds

To enhance the reliability of our predicted spectrum, we can compare it with the known spectral data of similar molecules.

  • (4-Aminophenyl)methanol: As previously mentioned, the aromatic region of this compound shows doublets at δ 7.01 and 6.56 ppm, which aligns well with our prediction for the H-a and H-b protons.[1][2]

  • 4-(Aminomethyl)piperidine: The 1H NMR data for this compound shows the axial and equatorial protons of the piperidine ring at distinct chemical shifts (δ 3.079 and 2.585 ppm for protons adjacent to the nitrogen), illustrating the effect of the heteroatom and ring conformation.[6]

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a reliable 1H NMR spectrum for this compound, the following protocol is recommended.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Dissolve 5-10 mg of sample Dissolve 5-10 mg of sample Add to NMR tube Add to NMR tube Dissolve 5-10 mg of sample->Add to NMR tube Insert tube into spectrometer Insert tube into spectrometer Add to NMR tube->Insert tube into spectrometer in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6)->Dissolve 5-10 mg of sample Lock and shim Lock and shim Insert tube into spectrometer->Lock and shim Acquire spectrum Acquire spectrum Lock and shim->Acquire spectrum Fourier transform Fourier transform Acquire spectrum->Fourier transform Phase correction Phase correction Fourier transform->Phase correction Baseline correction Baseline correction Phase correction->Baseline correction Integration and peak picking Integration and peak picking Baseline correction->Integration and peak picking

Figure 2. Workflow for 1H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry vial. The choice of solvent can influence the chemical shifts of labile protons (-NH2 and -OH).

    • Transfer the solution to a standard 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the 1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). A standard acquisition typically involves 16 to 64 scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at δ 0.00 ppm).

Conclusion: A Powerful Tool for Structural Verification

This guide provides a comprehensive, albeit predictive, interpretation of the 1H NMR spectrum of this compound. By leveraging foundational NMR principles and comparative data from analogous structures, we have constructed a detailed spectral roadmap. This information serves as a valuable resource for researchers in the synthesis and characterization of this and related compounds. The provided experimental protocol further equips scientists with the practical knowledge to acquire high-quality data for unambiguous structural confirmation. As with any spectral interpretation, the ultimate confirmation lies in the comparison of predicted data with a high-resolution experimental spectrum.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. The Royal Society of Chemistry. [Link]

  • PubChem Compound Summary for CID 69331, 4-Aminobenzyl alcohol. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 2773573, (Oxan-4-yl)methanol. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity Analysis of [4-(4-Aminophenyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of [4-(4-Aminophenyl)oxan-4-yl]methanol, a key intermediate in pharmaceutical synthesis. The content is structured to provide researchers, scientists, and drug development professionals with a practical framework for method development, grounded in scientific principles and regulatory expectations.

Introduction

1.1 Chemical Profile of this compound

This compound is a polar molecule featuring a primary aromatic amine and a primary alcohol functional group attached to a tetrahydropyran (oxane) ring. This structure presents specific challenges and opportunities for chromatographic separation. The aromatic amine provides a strong chromophore for UV detection, while the polar nature of the molecule necessitates careful selection of the stationary and mobile phases to achieve adequate retention and resolution from potential impurities.

1.2 The Critical Role of Purity Analysis in Drug Development

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product. A robust and reliable analytical method is essential for quantifying the main component and detecting, identifying, and quantifying any impurities, including starting materials, by-products, and degradation products.

1.3 Objective of This Guide

This guide will compare two HPLC methods for the purity analysis of this compound:

  • Method A: A rapid, isocratic method suitable for high-throughput screening and in-process controls.

  • Method B: A high-resolution, gradient, stability-indicating method designed for comprehensive impurity profiling and formal stability studies.

The comparison will be based on key performance parameters, including specificity, linearity, accuracy, precision, and robustness, with supporting data and detailed protocols.

Foundational Principles of HPLC Method Development

2.1 The "Quality by Design" (QbD) Approach

Modern analytical method development is guided by the principles of Quality by Design (QbD).[1][2][3] QbD is a systematic approach that begins with predefined objectives and emphasizes understanding the method, process, and process controls, based on sound science and quality risk management.[1][4] This proactive approach aims to build quality into the method from the outset, rather than relying on testing to ensure quality.[5]

2.2 Key Analytical Target Profile (ATP) Parameters

The first step in the QbD approach is to define the Analytical Target Profile (ATP).[2][5] The ATP is a prospective summary of the performance requirements for an analytical method. For the purity analysis of this compound, the ATP would include:

  • Analyte and Impurities: The method must be able to separate the main compound from all known and potential impurities.

  • Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow: A Systematic Approach

The development of a robust HPLC method follows a logical progression from initial screening to final validation.

HPLC_Method_Development_Workflow Start Define Analytical Target Profile (ATP) Screening Initial Screening: - Column Chemistry - Mobile Phase pH & Organic Modifier Start->Screening Optimization Method Optimization (DoE): - Gradient Profile - Flow Rate - Column Temperature Screening->Optimization Forced_Deg Forced Degradation Studies: - Acid/Base Hydrolysis - Oxidation - Thermal & Photolytic Stress Optimization->Forced_Deg Preliminary Check Forced_Deg->Optimization Re-optimization if needed Validation Method Validation (ICH Q2(R1)): - Specificity, Linearity, Accuracy - Precision, Robustness, LOD/LOQ Forced_Deg->Validation Demonstrates Stability-Indicating Power End Final Method Validation->End

Caption: A systematic workflow for HPLC method development, from defining the analytical goals to final validation.

3.1 Initial Screening of Stationary and Mobile Phases

The goal of the screening phase is to identify the most promising column chemistry and mobile phase conditions. Given the polar and aromatic nature of this compound, several stationary phases could be suitable.[6][7] For this study, a standard C18 column and a Phenyl-Hexyl column were evaluated. The mobile phase pH is critical for compounds with ionizable groups; the amino group on the analyte requires a pH that ensures a consistent charge state to achieve good peak shape.

3.2 Method Optimization

Once a suitable column and mobile phase system are identified, Design of Experiments (DoE) can be employed to systematically optimize critical method parameters such as gradient slope, column temperature, and flow rate to achieve the desired resolution and run time.

3.3 Forced Degradation Studies

Forced degradation studies are essential for developing a stability-indicating method.[8][9][10] These studies involve subjecting the drug substance to harsh conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[8][11] The goal is to achieve 5-20% degradation to ensure that the analytical method can separate the main peak from all significant degradants.[8][12]

3.4 Method Validation according to ICH Q2(R1) Guidelines

The final step is to validate the optimized method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[13][14][15]

Comparative Analysis of HPLC Methods

Two methods were developed and validated for the purity analysis of this compound.

  • Method A (Isocratic): Designed for speed and simplicity, making it ideal for routine quality control and in-process monitoring where the impurity profile is well-understood.

  • Method B (Gradient): A stability-indicating method with higher resolving power, suitable for release testing, stability studies, and the analysis of complex samples.

4.1 Performance Comparison

The performance of both methods was evaluated based on the ATP. The results are summarized in the following tables.

Table 1: Chromatographic Conditions

ParameterMethod A (Rapid Isocratic)Method B (High-Resolution Gradient)
Column C18, 100 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 7.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Composition 70:30 (A:B)Gradient: 0-2 min (5% B), 2-15 min (5-60% B), 15-18 min (60% B), 18-18.1 min (60-5% B), 18.1-25 min (5% B)
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 35 °C40 °C
Detection UV at 240 nmUV at 240 nm
Injection Vol. 5 µL10 µL
Run Time 8 minutes25 minutes

Table 2: System Suitability Test (SST) Results

ParameterMethod AMethod BAcceptance Criteria
Tailing Factor (Main Peak) 1.11.0≤ 2.0
Theoretical Plates (Main Peak) > 5000> 15000> 2000
%RSD of Peak Area (n=6) 0.4%0.2%≤ 2.0%
%RSD of Retention Time (n=6) 0.1%0.05%≤ 1.0%

Table 3: Validation Summary - Specificity and Forced Degradation

Stress Condition% Degradation (Method B)Peak Purity (Main Peak)Comments
Acid Hydrolysis (0.1N HCl, 60°C, 4h) 12.5%PassTwo major degradation products resolved from the main peak.
Base Hydrolysis (0.1N NaOH, 60°C, 2h) 8.2%PassOne major degradation product well-separated.
Oxidation (3% H2O2, RT, 6h) 18.9%PassMultiple oxidative degradants resolved.
Thermal (80°C, 24h) 3.1%PassMinor degradation observed.
Photolytic (ICH Q1B) 6.5%PassOne significant photolytic degradant observed.
Method A Specificity N/APass (for known impurities)Not challenged with forced degradation samples; may not resolve all degradants.

Table 4: Validation Summary - Linearity, LOD, and LOQ

ParameterMethod AMethod B
Linearity Range (µg/mL) 1 - 15000.5 - 1500
Correlation Coefficient (r²) > 0.999> 0.999
LOD (µg/mL) 0.50.15
LOQ (µg/mL) 1.50.5

Table 5: Validation Summary - Accuracy and Precision

ParameterMethod AMethod BAcceptance Criteria
Accuracy (% Recovery at 3 levels) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Repeatability (%RSD, n=6) 0.6%0.3%≤ 1.0%
Intermediate Precision (%RSD) 0.8%0.5%≤ 2.0%

In-Depth Discussion and Recommendations

5.1 Interpreting the Data: Which Method for Which Purpose?

  • Method A (Isocratic): This method demonstrates acceptable performance for its intended purpose. It is fast, with a run time of only 8 minutes, making it highly efficient for applications like monitoring reaction completion or for routine QC checks where the impurity profile is simple and known. However, its lower resolving power and the fact that it is not a validated stability-indicating method make it unsuitable for stability studies or the analysis of samples with unknown degradation products.

  • Method B (Gradient): This method is superior in terms of resolving power, sensitivity (lower LOD/LOQ), and precision. The use of a Phenyl-Hexyl column provides alternative selectivity, which is beneficial for separating closely related aromatic compounds. The forced degradation data clearly demonstrates that Method B is stability-indicating, as it can separate the main analyte from all degradation products formed under various stress conditions. This makes it the method of choice for regulatory filings, formal stability testing, and the characterization of new batches where a comprehensive impurity profile is required.

5.2 Troubleshooting Common Issues

During method development, issues such as poor peak shape (tailing or fronting) can arise.[16][17] For basic compounds like this compound, peak tailing is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[18] This can be mitigated by:

  • Working at a mobile phase pH where the analyte is not ionized.

  • Using a highly end-capped, base-deactivated column.

  • Adding a competitive base like triethylamine to the mobile phase in small concentrations.

Broad peaks can be caused by several factors, including high injection volume, a mismatch between the sample solvent and the mobile phase, or a large system dead volume.[19][20]

Conclusion

The choice between a rapid isocratic method and a high-resolution gradient method depends entirely on the analytical objective. Method A is a fit-for-purpose tool for rapid, routine analysis, offering significant time and solvent savings. Method B provides the comprehensive, robust, and validated performance required for critical applications in later-stage drug development and for ensuring product quality and stability over its shelf life. Both methods, developed under the QbD framework, serve as valuable and complementary tools in the analytical laboratory.

Detailed Experimental Protocols

7.1 Protocol for Method A (Rapid Isocratic)

  • Preparation of Mobile Phase:

    • Mobile Phase A: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of water. Adjust pH to 7.0 with dilute potassium hydroxide.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Final Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio. Filter and degas.

  • Standard Preparation (1000 µg/mL):

    • Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Sample Preparation (1000 µg/mL):

    • Accurately weigh 50 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Chromatographic Procedure:

    • Set up the HPLC system according to the conditions in Table 1.

    • Equilibrate the column for at least 30 minutes.

    • Inject the diluent as a blank, followed by six replicate injections of the standard solution to check for system suitability.

    • Inject the sample solutions.

    • Calculate the purity based on the area percent of the main peak.

7.2 Protocol for Method B (High-Resolution Gradient)

  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Filter and degas both mobile phases separately.

  • Standard and Sample Preparation:

    • Follow the same procedure as in Method A (steps 7.1.2 and 7.1.3).

  • Chromatographic Procedure:

    • Set up the HPLC system according to the gradient conditions in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Perform system suitability injections as described for Method A.

    • Inject the sample solutions.

    • Identify and quantify impurities based on their relative retention times and response factors, if known.

References

  • Vertex AI Search. (2024, October 14).
  • Chromasir. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • ETFLIN. (2022, June 27).
  • ResolveMass Laboratories Inc. (2025, November 5).
  • Pharma Connection. (2025, October 9). Quality by Design (QBD): An approach in Analytical Method Development.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Aurora Pro Scientific. HPLC Column Selection Guide.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Veeprho. (2024, December 24). Analytical Quality by Design (AQbD).
  • MDPI. (2022, November 2). Analytical Quality by Design (AQbD) Approach to the Development of Analytical Procedures for Medicinal Plants.
  • Separation Science. (2024, December 13). A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Linklab. HPLC Column Selection Guide.
  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
  • ICH. Quality Guidelines.
  • ResolveMass Laboratories Inc. (2025, September 20).
  • MPL Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad?.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • SciSpace. (2016, December 14).
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • PubMed. (2008, March 15).
  • Waters Corporation. (2015, March). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.
  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model.

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of [4-(4-Aminophenyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of [4-(4-Aminophenyl)oxan-4-yl]methanol. By dissecting the molecule's structure and applying fundamental principles of mass spectrometry, we will compare the fragmentation behavior under both high-energy Electron Ionization (EI) and soft-ionization tandem mass spectrometry (ESI-MS/MS). This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and impurity profiling.

Introduction: Structural Features and Analytical Significance

This compound is a molecule possessing a unique combination of functional groups that dictate its fragmentation behavior. Understanding these pathways is critical for its unambiguous identification in complex matrices, such as in metabolism studies or synthetic route monitoring. The key structural motifs are:

  • Aniline Moiety: A primary aromatic amine which is a site of protonation and influences the stability of adjacent fragments.

  • Oxane Ring: A six-membered cyclic ether (tetrahydropyran) prone to characteristic ring-opening and cleavage reactions.[1][2]

  • Tertiary Alcohol: A hydroxymethyl group attached to a quaternary carbon, creating a sterically hindered and reactive center.

  • Quaternary Carbon Center: The central carbon atom, C4 of the oxane ring, is bonded to four non-hydrogen substituents. This creates a point of structural lability, as cleavage of any of its bonds can lead to stable tertiary carbocations or radicals.

This guide will explore how different ionization techniques exploit these features to produce distinct and informative fragment ions.

Theoretical Fragmentation Analysis: EI-MS vs. ESI-MS/MS

The choice of ionization method is paramount as it determines the nature of the initial ion and, consequently, its entire fragmentation cascade.

  • Electron Ionization (EI): This high-energy technique bombards the molecule with electrons (~70 eV), ejecting an electron to form an odd-electron radical cation (M+•).[3][4] The high internal energy of this ion leads to extensive and complex fragmentation, providing a detailed structural fingerprint.[5]

  • Electrospray Ionization (ESI): A soft ionization method that typically generates an even-electron protonated molecule ([M+H]+) in positive ion mode.[4] Subsequent fragmentation, induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), proceeds from a lower energy state. These pathways are often dominated by the loss of small, stable neutral molecules and are more predictable than EI fragmentation.[4][6]

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

Upon EI, the initial M+• ion of this compound (MW: 207.27) will undergo several competing fragmentation reactions. The most probable pathways are initiated by ionization at the lone-pair electrons of the nitrogen or oxygen atoms.

Pathway A: Alpha-Cleavage at the Aniline Moiety

Alpha-cleavage is a dominant fragmentation mechanism for amines.[7][8][9] Cleavage of the C4-aryl bond is highly favored due to the formation of a resonance-stabilized aniline radical.

M [M]+• (m/z 207) F1 Aniline radical cation (m/z 93) M->F1 α-cleavage N1 [C11H14O2]+• Neutral Fragment

Caption: Pathway A: Benzylic-type cleavage.

Pathway B: Fragmentation of the Hydroxymethyl Group

Alcohols are known to undergo alpha-cleavage and dehydration.[10] The loss of the hydroxymethyl radical is a common pathway for primary alcohols, leading to a stable cation.

  • Loss of •CH2OH (M-31): Cleavage of the C4-CH2OH bond results in a fragment at m/z 176.

  • Loss of H2O (M-18): Dehydration can occur, although it is sometimes less prominent for the molecular ion of alcohols.[8][11]

Pathway C: Oxane Ring Fragmentation

Cyclic ethers fragment via ring-opening, typically initiated by ionization at the ether oxygen, followed by α-cleavage (β-scission relative to the initial radical site).[1][2] This leads to a cascade of fragmentations.

cluster_workflow Oxane Ring Fragmentation Workflow M [M]+• (m/z 207) RO Ring-Opened Intermediate M->RO Inductive Cleavage at Ether O F_Loss_C2H4 Fragment (m/z 179) Loss of Ethylene RO->F_Loss_C2H4 β-scission F_Loss_CH2O Fragment (m/z 177) Loss of Formaldehyde RO->F_Loss_CH2O Rearrangement & Cleavage

Caption: Pathway C: Oxane ring fragmentation workflow.

Predicted Fragmentation Pathways under ESI-MS/MS

Fragmentation of the protonated molecule, [M+H]+ (m/z 208), will be driven by charge-site-initiated cleavages, primarily involving the loss of stable neutral molecules from the protonated amine or alcohol.

Pathway D: Neutral Loss of Water and Ammonia

The most facile fragmentation will be the loss of water from the protonated hydroxymethyl group, a classic fragmentation for alcohols.

  • Loss of H2O (m/z 190): The [M+H - H2O]+ ion is expected to be a major fragment.

  • Loss of NH3 (m/z 191): Loss of ammonia from the protonated aniline is also possible, though typically requires higher energy than water loss.

Pathway E: Cleavage at the Quaternary Center

Following the initial loss of water, the resulting carbocation can induce further fragmentation. Cleavage of the C4-aryl bond is highly probable, leading to a stable aminophenyl cation.

M_H [M+H]+ (m/z 208) F1 [M+H - H2O]+ (m/z 190) M_H->F1 Loss of H2O F2 Aminophenyl Cation (m/z 92) F1->F2 C4-Aryl Cleavage N1 Neutral Oxene Fragment

Caption: Pathway E: ESI-MS/MS cleavage cascade.

Comparison Guide: Predicted Key Fragments

This table summarizes the most likely high-mass fragments for this compound under both ionization techniques.

m/z (EI-MS)Proposed Structure/Originm/z (ESI-MS/MS)Proposed Structure/Origin
207 Molecular Ion [M]+• 208 Protonated Molecule [M+H]+
176[M - •CH2OH]+190[M+H - H2O]+
179[M - C2H4]+•191[M+H - NH3]+
93[Aminophenyl]+•92[Aminophenyl]+
118Oxane ring fragment108Further fragmentation of m/z 190

Experimental Protocol for Spectral Acquisition

To validate these predictions, the following experimental protocols are recommended.

Part 1: LC-MS/MS for ESI Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Dilute to 1-10 µg/mL in 50:50 water:acetonitrile with 0.1% formic acid.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI Positive Mode):

    • MS1 Scan: Scan from m/z 50 to 300 to identify the [M+H]+ ion at m/z 208.

    • MS2 Scan (Product Ion Scan): Isolate the precursor ion at m/z 208 and apply collision energy (e.g., ramp from 10-40 eV) to generate a product ion spectrum.

    • High-Resolution MS: If available, determine the accurate mass of precursor and product ions to confirm elemental compositions.

Part 2: GC-MS for EI Analysis (with Derivatization)

The target molecule is non-volatile and thermally labile. Direct analysis by GC-MS is not feasible. Derivatization of the amine and alcohol groups is required.

  • Derivatization (Silylation):

    • Dry ~100 µg of the sample under nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).

    • Heat at 70°C for 30 minutes. The resulting di-silylated product will have a molecular weight of 351.

  • Gas Chromatography:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp at 15°C/min to 300°C, hold for 5 minutes.

  • Mass Spectrometry (EI Mode):

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 40 to 450.

    • Data Analysis: Interpret the spectrum of the derivatized compound, accounting for the mass shift and fragmentation of the TMS groups.

Conclusion

The mass spectrometric fragmentation of this compound is complex but predictable. EI-MS will provide a rich, fingerprint-like spectrum characterized by numerous radical-driven cleavages of the ring and side chains. In contrast, ESI-MS/MS offers a more controlled fragmentation pathway, dominated by the facile neutral loss of water from the protonated molecule. By employing both techniques, particularly with high-resolution instrumentation, a comprehensive structural profile of the molecule can be confidently established. This guide provides the theoretical framework and practical starting points for researchers to undertake such an analysis.

References

  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN14lmrD-IDq5nftgIRCJqLYXtR9ZomY0EJNlQdz0-Pt4WMNJmVU9Ubka4To0sZO9kkPhtTiSGXqIxIfUVCjFf_syWzSOdRUjmtHa9SaAmM6aMDa8Ct-gMJ4FMgHgJTwuaWVAe6590qNTJvw==]
  • Mass Spectrometry: Fragmentation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhk7hboaFKr-ZSXiNVHQwCQhShfAclkMaegTaJvCIeXrud2hw_u5RhjYgfKUzD832v50D9NfGL-P1JPfOUhO3YArZBEfDBmFB0YjOQK5dvG2W9vg62ue9wcXWmSLWVoKXd55xUBDiaPUgNbn0FT__MIIPhUp4H7-3ykF4EzY-8]
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENH0Q8eU-Cq93xY65TEHP17G93S1Hw-_-Sq7YeZl5sGPNAbtanC4OLZ7OhKq8iGWfhNxE7cpITzaYAWXEtWJ6lA7EWGQepL-xUj0jhJr63R-hgqubTXDSQ163oDep-s0SkYmroJU-SMm0uuMw-xgl3KYO5cczR6QbkN_NHvcYB8yBtg2zoRtV4jqUlXwTAFAk=]
  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn_Xb2h_nhGPmFGFKVWSk_T8XeGmaVFTXLcPhAesk2Md-uVQKB9Z56lKudVpcQqOurHBVtECapsu_zUbKHN6OShiBTUetYVW9uh6DRFP41PUBLQxRQh1vBN7RKDX4n37mBTFbo]
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH48b4Ek0VX4Om60LWU-SmMuhqR-H84Ir7-tEhid763b3Z4t9FNSJ6PEfcR794HNVu6ZfL0qBhPQKVPJ6B_K0cJ637iaxYoUv1VzE1_X7ekwoC5YzYgKm2MYe4FLuAW-iXl3ObWFMMKz8PHHuqwaMvNJScRUiMN8PTqUdfG0f3czPb5KE6Wh9FXaD5m1CqCi-aNiXWvyR8b6Ubh2BzfMwexRA9LWvauWnou375lV7aNKelVLYpnAGOXK6ZHWdskgBs9mTdCqzOCbjf6uNWrKBlflP14OyNCNnvDD_52SYQNj0ND0zkRmpRsIS1_r9IySAeVfW89bmbWu7GySescGbSbBDMLrZMNtg==]
  • Fragmentation Mechanisms - Organic Chemistry at CU Boulder. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm8PgZwo7zlqcX_KHW5B2PEmaEJZMxVgXvJG8QDkke-vXr7qr_-tYBECqKLAHnUd6YWmLzaEkVqILvfByJkyGkOvq_jt8SBqwgYvZD0EcpsqJZ00jo5s3bD1bX3PTrDwPLTXaQbYq4KOLdjlUS_X7ilwG7p61eeQ==]
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeeWyrasbfHUy93D8cvTCytt1KKSnGs90vBy3wCZKJlB5p6xrBKA19ViUwWCiOlsO3Yka7SdbfQtW8YT1kcPF7gKYs9kpbuxFzTUWv2qgm5gL9qQrFe7zfEke-N5p2pMLgv7xLb07IAJL20w==]
  • 4Mass Spectrometry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZizoN3_FaquYAciA9wiCwRo_OTaIaUuS7LAsxSeOrPNlrsYmvRFzccwmgHAbxxEHUaJizycI3tBhpS5p4T-Os96UY92e_IAqmpPddryjX2z4ueYkaRNlAy0RXmiMEw8q6_KJT5YbcDiZWjcNfrFbWn7M7LoMN1RRzXp4JXgQ8XddK6qGw]
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWtJ_Gxk6AW4viOrkLSkoXlZgqbRtF8q5aly2U59rXVoYGT53bRppiovpKfWXqnYc-44grSBil4y15jsCyvPhi9ZiPdGGOgvlf_T2el2te9EC63lUdAMyT9yvEbPX1KHD_tMrX_n4roPnyqCh5aMofUlQN9xMJyCU=]
  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZZgB81Fgbnwyd99nWVcDB_c5H4t5Rtp3r7sExTCjIeLVgD9wiMkD7ZMgB-XAed2Ydzyg_IEgIsaadOaI2Q3e4wABaDam5TAdgUF5ohhAXTIqvwHMjyChe_LV1IawOezjs3PdUZ00mN6-fblo5YQ64Gv38mJm6dV7GtYJSlIh61b9brO5-L5xGlO479-9XyckdbLshcFA_oisH4HDRJqfrcvqZ0VArC8x0cqIsP55YyevqZdkbkZ01ZUbC3r7kGvAHi1LbdUggqWvqmspQ10fAPrdf0bSHt0r5zyVOKjUjaHfLfQ3dpQxLrwH6-qqFK7VVhRPBsmd3p2dnI5w8bd2p8T5hMeD_i8FtSPjDVmVoihC1tMli3XZUFw==]
  • Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds - YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl-8bzKyioyMemrYm1YazA3hBg_P4UsXeQBwh_UsF1gyzuRiY8yBMZRKKgHnV2Ay20dBcVm5XmkIvv9A3c43ePSsyONDZjw9Hk0bZX1Wb4b9jHGFS9EIpe13R9oinfy8WNc13Srw==]

Sources

A Comparative Guide to the Infrared Spectroscopy of Amine and Alcohol Groups in [4-(4-Aminophenyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectral features of [4-(4-Aminophenyl)oxan-4-yl]methanol. Designed for researchers and drug development professionals, this document elucidates the characteristic vibrational modes of the primary aromatic amine and primary alcohol functional groups, offering a predictive framework for spectral interpretation and a comparative analysis against other common analytical techniques.

The Foundational Role of FT-IR in Structural Elucidation

Infrared (IR) spectroscopy is a powerful and rapid analytical technique used to identify functional groups within a molecule.[1] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending.[2] This absorption pattern creates a unique spectral "fingerprint," allowing for the confident identification of key chemical moieties. For a bifunctional molecule like this compound, FT-IR is indispensable for confirming the presence of both the amine (-NH₂) and alcohol (-OH) groups.

Deconstructing the Spectrum: Characteristic Bands of Amine and Alcohol Groups

The infrared spectrum of this compound is dominated by the vibrational modes of its primary aromatic amine and primary alcohol groups. Understanding their individual spectral signatures is key to interpreting the complete spectrum.

The Primary Aromatic Amine (Ar-NH₂) Signature

The primary amine attached to the phenyl ring presents several distinct absorption bands.

  • N-H Stretching Vibrations: A hallmark of a primary amine (R-NH₂) is the presence of two distinct peaks in the 3500-3300 cm⁻¹ region.[3] These arise from the asymmetric and symmetric stretching of the two N-H bonds.[4]

    • Asymmetric Stretch: Typically appears at a higher frequency, in the range of 3500-3420 cm⁻¹.[4][5]

    • Symmetric Stretch: Appears at a lower frequency, between 3420-3340 cm⁻¹.[4][5] These bands are characteristically sharper and less intense than O-H stretching bands found in the same region.[6]

  • N-H Bending (Scissoring) Vibration: This in-plane bending motion results in a medium to strong absorption band in the 1650-1580 cm⁻¹ region.[3][4] This peak can sometimes be mistaken for an alkene C=C stretch, but its intensity and context within the full spectrum aid in its assignment.

  • C-N Stretching Vibration: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong absorption band in the 1340-1250 cm⁻¹ range.[3][4] The connection to the aromatic ring increases the bond's force constant through resonance, shifting this peak to a higher frequency compared to aliphatic amines.[4]

The Primary Alcohol (-CH₂OH) Signature

The primary alcohol group is responsible for some of the most prominent features in the spectrum.

  • O-H Stretching Vibration: The most conspicuous feature of an alcohol is its O-H stretching band. In a condensed phase (solid or neat liquid), intermolecular hydrogen bonding causes this band to be exceptionally broad and strong, typically spanning the 3500-3200 cm⁻¹ region.[7][8] This broadening is a direct consequence of the diverse population of hydrogen-bonded states within the sample.[9][10] The sheer intensity and breadth of this absorption are highly diagnostic for the presence of an -OH group.[6]

  • C-O Stretching Vibration: The stretching of the C-O single bond in a primary alcohol produces a strong, distinct band in the fingerprint region, typically around 1050 cm⁻¹.[7][11] This peak, coupled with the O-H stretch, provides definitive evidence for the alcohol functionality.

Synthesizing the Complete Spectrum: Overlap and Distinction

When both functional groups are present in this compound, their signatures merge. The key to interpretation lies in differentiating the overlapping bands, particularly in the high-frequency region.

The most complex region is between 3500-3200 cm⁻¹. Here, the two sharp N-H stretching peaks of the amine group will appear superimposed upon the very broad, intense O-H absorption from the alcohol.[6][12] The expected visual is two smaller, well-defined "shoulders" or peaks riding atop a large, wide "hump." This composite feature is a classic signature for molecules containing both primary amine and alcohol groups.

Beyond this region, other expected bands include aromatic C=C stretching vibrations around 1600 and 1500-1430 cm⁻¹, and C-H stretching from the aromatic ring (>3000 cm⁻¹) and the saturated oxane ring (2960-2850 cm⁻¹).[6][11]

Data Summary: Predicted IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Reference(s)
Primary Alcohol (-OH) O-H Stretch (H-bonded)3500 - 3200Very Strong, Very Broad[6][7]
C-O Stretch~1050Strong[7][11]
Primary Aromatic Amine (-NH₂) N-H Asymmetric Stretch3500 - 3420Medium, Sharp[5]
N-H Symmetric Stretch3420 - 3340Medium, Sharp[4][5]
N-H Bend (Scissoring)1650 - 1580Medium to Strong, Broad[3][4]
C-N Stretch1340 - 1250Strong[3][4][13]
Aromatic Ring C-H Stretch3100 - 3000Weak to Medium[11]
C=C Ring Stretches1600 & 1500-1430Medium, Sharp[14]
Saturated Ring C-H Stretch2960 - 2850Strong[6]

Recommended Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern FT-IR sampling technique ideal for solid powders and liquids, requiring minimal to no sample preparation.[15]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Before introducing the sample, a background spectrum must be collected. This involves scanning the empty, clean ATR crystal. This scan measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself, and it is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Engage Pressure Arm: Lower the pressure arm to apply consistent force, ensuring intimate contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.

  • Spectrum Acquisition: Initiate the sample scan from the instrument software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (% Transmittance vs. Wavenumber) can then be analyzed, with peaks identified and assigned to their corresponding vibrational modes as outlined in this guide.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe to prevent cross-contamination.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Start Start Background Collect Background Spectrum (Clean ATR) Start->Background Pressure Engage Pressure Arm Sample Apply Solid Sample to ATR Crystal Sample->Pressure Scan Acquire Spectrum (16-32 scans) Process Process Data (Baseline Correction) Scan->Process Interpret Peak Identification & Functional Group Assignment Process->Interpret Report Generate Report Interpret->Report

Sources

A Comparative Guide to the Synthetic Validation of [4-(4-Aminophenyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(4-Aminophenyl)oxan-4-yl]methanol is a valuable building block in medicinal chemistry, incorporating a privileged 4-aryloxane scaffold. The presence of a primary aromatic amine and a primary alcohol offers versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries in drug discovery programs. The rigidity of the oxane ring combined with the conformational flexibility of the hydroxymethyl and aminophenyl groups allows for the exploration of a wide chemical space.

This guide will compare two distinct, rationally designed synthetic strategies for the preparation of this target molecule. Each route will be evaluated based on its efficiency, scalability, and the availability of starting materials.

Route 1: The "Nitro Precursor" Pathway

This approach involves the initial synthesis of a nitrophenyl-substituted oxane intermediate, followed by the reduction of both the nitro group and a carboxylic acid derivative to yield the final product. This strategy is advantageous when the starting materials for the oxane ring formation are more tolerant of the electron-withdrawing nitro group.

Experimental Protocol: Route 1

Step 1: Synthesis of Ethyl 4-(4-nitrophenyl)oxane-4-carboxylate

A solution of ethyl 4-oxanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C. Aluminum chloride (1.2 eq) is added portion-wise, followed by the dropwise addition of fuming nitric acid (1.1 eq) while maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by pouring it onto ice-water and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 4-(4-nitrophenyl)oxane-4-carboxylate.

Causality: The use of a strong Lewis acid like aluminum chloride activates the oxane ring towards electrophilic nitration. Fuming nitric acid serves as the nitrating agent. The low temperature is crucial to control the exothermicity of the reaction and minimize side-product formation.

Step 2: Reduction to this compound

To a stirred suspension of lithium aluminum hydride (LiAlH4) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of ethyl 4-(4-nitrophenyl)oxane-4-carboxylate (1.0 eq) in anhydrous THF is added dropwise.[1][2][3] The reaction mixture is then refluxed for 6 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.

Causality: LiAlH4 is a powerful reducing agent capable of concurrently reducing both the aromatic nitro group to a primary amine and the ester to a primary alcohol.[1][4] The workup procedure with water and sodium hydroxide is a standard method (Fieser workup) to safely quench the excess LiAlH4 and precipitate the aluminum salts, facilitating product isolation.

dot

Route 1: Nitro Precursor Pathway start Ethyl 4-oxanecarboxylate step1 Nitration (HNO3, AlCl3, DCM) start->step1 intermediate1 Ethyl 4-(4-nitrophenyl)oxane-4-carboxylate step1->intermediate1 step2 Reduction (LiAlH4, THF) intermediate1->step2 product This compound step2->product

Caption: Synthetic workflow for the "Nitro Precursor" Pathway.

Route 2: The "Grignard Addition and Catalytic Hydrogenation" Pathway

This alternative strategy introduces the hydroxymethyl group via a Grignard reaction on a ketone precursor, followed by the selective reduction of the nitro group. This route can be advantageous if the ketone intermediate is more readily accessible or if milder reduction conditions are desired for the final step.

Experimental Protocol: Route 2

Step 1: Synthesis of 4-(4-Nitrophenyl)oxan-4-one

4-Oxanone (1.0 eq) and 1-chloro-4-nitrobenzene (1.1 eq) are dissolved in anhydrous N,N-dimethylformamide (DMF). Potassium carbonate (2.0 eq) and a catalytic amount of copper(I) iodide are added. The mixture is heated to 120 °C for 12 hours under a nitrogen atmosphere. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 4-(4-nitrophenyl)oxan-4-one.

Causality: This step represents a nucleophilic aromatic substitution where the enolate of 4-oxanone, formed in the presence of potassium carbonate, displaces the chloride from 1-chloro-4-nitrobenzene. The copper(I) iodide can catalyze this type of coupling reaction.

Step 2: Synthesis of [4-(4-Nitrophenyl)oxan-4-yl]methanol via Grignard Reaction

A solution of 4-(4-nitrophenyl)oxan-4-one (1.0 eq) in anhydrous THF is added dropwise to a solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) at 0 °C.[5][6][7][8][9] The reaction is stirred at this temperature for 1 hour and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The resulting tertiary alcohol is not isolated but carried forward. The crude material is dissolved in a suitable solvent and oxidized with an appropriate oxidizing agent (e.g., PCC or a Swern oxidation) to the corresponding aldehyde. This aldehyde is then reduced with sodium borohydride in methanol to afford [4-(4-nitrophenyl)oxan-4-yl]methanol. A more direct, albeit more complex, alternative to the Grignard reaction would be a Wittig-type olefination to introduce a methylene group, followed by hydroboration-oxidation.[10][11][12]

Causality: The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a tertiary alcohol after workup.[8] Subsequent oxidation and reduction steps are necessary to convert the methyl group into a hydroxymethyl group. The Wittig reaction provides an alternative C-C bond formation to create an exocyclic double bond, which can then be stereoselectively hydroxylated.[12]

Step 3: Catalytic Hydrogenation to this compound

[4-(4-Nitrophenyl)oxan-4-yl]methanol (1.0 eq) is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The catalyst is then removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give the final product, this compound.[13]

Causality: Catalytic hydrogenation with Pd/C is a highly efficient and clean method for the reduction of aromatic nitro groups to amines.[13] The reaction is typically chemoselective, leaving other functional groups like the primary alcohol intact.

dot

Route 2: Grignard Addition and Catalytic Hydrogenation start 4-Oxanone & 1-Chloro-4-nitrobenzene step1 Nucleophilic Aromatic Substitution (K2CO3, CuI, DMF) start->step1 intermediate1 4-(4-Nitrophenyl)oxan-4-one step1->intermediate1 step2 Grignard Reaction & Functional Group Interconversion (CH3MgBr, then oxidation/reduction or Wittig/hydroboration) intermediate1->step2 intermediate2 [4-(4-Nitrophenyl)oxan-4-yl]methanol step2->intermediate2 step3 Catalytic Hydrogenation (H2, Pd/C, EtOH) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for the "Grignard Addition and Catalytic Hydrogenation" Pathway.

Performance Comparison

ParameterRoute 1: "Nitro Precursor" PathwayRoute 2: "Grignard & Hydrogenation" Pathway
Overall Yield ModerateModerate to Low
Number of Steps 23
Scalability Good; nitration and LiAlH4 reduction are scalable.Moderate; Grignard reactions and multi-step functional group interconversions can be challenging on a large scale.
Reagent Safety LiAlH4 is pyrophoric and requires careful handling.Grignard reagents are moisture-sensitive. Catalytic hydrogenation requires handling of flammable hydrogen gas.
Purification Two chromatographic purifications may be required.Multiple chromatographic purifications are likely necessary.
Cost-Effectiveness Starting materials are relatively inexpensive.Grignard reagents and catalysts can add to the cost.
Stereocontrol Achiral synthesis.Achiral synthesis.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is more convergent and likely to be higher yielding, making it a more attractive option for larger-scale synthesis. However, it relies on the use of the highly reactive and hazardous lithium aluminum hydride.

Route 2 provides a more modular approach, but the multi-step conversion of the ketone to the hydroxymethyl group can be cumbersome and may lead to lower overall yields. The final catalytic hydrogenation step is, however, a very mild and efficient transformation.

The choice between these routes will ultimately depend on the specific resources, scale, and safety considerations of the laboratory. For rapid access to small quantities for library synthesis, the more convergent "Nitro Precursor" pathway may be preferable, provided the necessary safety precautions for handling LiAlH4 are in place. For process development and scale-up, further optimization of either route would be necessary to improve yields and minimize purification steps.

References

  • Chad's Prep. Grignard Reaction. Available at: [Link]

  • University of Toronto. Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Available at: [Link]

  • RSC Publishing. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Available at: [Link]

  • Common Organic Chemistry. Lithium Aluminum Hydride (LAH). Available at: [Link]

  • Chad's Prep. Hydride Reduction. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • PMC. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Available at: [Link]

  • Wikipedia. Wittig reaction. Available at: [Link]

  • Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ACS Publications. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Available at: [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]

  • RSC Publishing. Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires. Available at: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • MDPI. Simple Environmentally-Friendly Reduction of 4-Nitrophenol. Available at: [Link]

  • RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Available at: [Link]

  • MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. Available at: [Link]

  • ResearchGate. Reduction of 4-nitrophenol catalyzed by nitroreductase. Available at: [Link]

  • University of Notre Dame. Catalytic Reduction of 4‐Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time. Available at: [Link]

  • OSTI.GOV. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution (Journal Article). Available at: [Link]

  • RSC Publishing. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Available at: [Link]

  • Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Available at: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • The Royal Society of Chemistry. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Available at: [Link]

  • Google Patents. Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

  • OSTI.GOV. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution (Journal Article). Available at: [Link]

  • Chemistry LibreTexts. The Wittig Reaction. Available at: [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for [4-(4-Aminophenyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Release" Mandate

[4-(4-Aminophenyl)oxan-4-yl]methanol (CAS 214467-34-4) is a functionalized aromatic amine often utilized as a scaffold in the synthesis of Active Pharmaceutical Ingredients (APIs), including SNRIs and antihistamine analogs.[1][2]

Due to its biological relevance and the presence of the aniline moiety (aromatic amine), This compound must never be discharged into municipal sewage or trash. The only validated disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1][2] This guide outlines the segregation, stabilization, and disposal protocols required to maintain scientific integrity and regulatory compliance.[2]

Part 1: Chemical Identification & Hazard Profiling[1][2]

Before disposal, you must understand the "Why" behind the safety protocols. This compound possesses two distinct reactive centers: a primary aromatic amine and a primary alcohol.[2]

Table 1: Chemical Profile & Critical Endpoints [1][2]

ParameterSpecificationOperational Implication
IUPAC Name This compoundOfficial shipping/manifest name.[1][2]
CAS Number 214467-34-4 Use this for waste profiling (waste codes).[1][2]
Molecular Formula C₁₂H₁₇NO₂High Carbon/Nitrogen content; requires NOx scrubbing during incineration.[2]
Physical State Solid (Powder/Crystals)Dust generation risk; inhalation hazard.[1][2][3][4]
Primary Hazard Aromatic Amine Toxicity Potential for skin sensitization and organ toxicity.[2]
Reactivity Basic (pKb ~4-5) INCOMPATIBLE with strong acids and oxidizers.[1][2]
Hazard Classification (GHS Standards)

Based on structural analogs (Anilines/Piperidines) and functional group analysis:

  • H302: Harmful if swallowed.[4][5]

  • H315: Causes skin irritation.[2][3][6]

  • H319: Causes serious eye irritation.[3][7]

  • H335: May cause respiratory irritation.[3]

  • H412: Harmful to aquatic life with long-lasting effects.[2][6]

Part 2: Pre-Disposal Stabilization & Segregation[1]

The most common failure point in chemical disposal is improper segregation , leading to "unknown" waste classifications or dangerous cross-reactivity.[2]

The Segregation Protocol

You must treat this compound as a Non-Halogenated Organic Base .[2]

  • Isolate from Acids: Do not dispose of this solid in the same drum as solid acid waste (e.g., p-Toluenesulfonic acid).[1][2] The acid-base reaction can generate heat (exotherm), potentially melting waste containers or releasing fumes.[1][2]

  • Isolate from Oxidizers: Strictly keep away from nitrates, permanganates, or peroxides.[2] Aromatic amines can ignite or form explosive diazonium species when mixed with strong oxidizers.[2]

  • Container Selection:

    • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) drum.[1][2]

    • Liquid Waste (Mother Liquors): Use a UN-rated HDPE jerrycan or steel drum (if solvent is non-corrosive to steel).[1][2]

Workflow: Waste Stream Decision Tree

DisposalDecisionTree Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidContainer Container: Wide-Mouth HDPE Drum Solid->SolidContainer LiquidCheck Check Solvent Type Liquid->LiquidCheck Labeling Labeling: 'Contains Aromatic Amines' 'Toxic' 'Irritant' SolidContainer->Labeling Halo Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, THF) LiquidCheck->NonHalo HaloWaste Stream: Halogenated Organic Halo->HaloWaste NonHaloWaste Stream: Non-Halogenated Organic NonHalo->NonHaloWaste HaloWaste->Labeling NonHaloWaste->Labeling Incineration Final Fate: High-Temp Incineration Labeling->Incineration

Figure 1: Decision logic for segregating solid vs. liquid waste streams to ensure compatibility with incineration protocols.

Part 3: The Disposal Protocol (Step-by-Step)

This protocol ensures compliance with RCRA (USA) and Hazardous Waste Directive (EU) standards.[1][2]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste container, don the following:

  • Respiratory: N95 (minimum) or P100 respirator if handling dry powder to prevent inhalation of amine dust.[1][2]

  • Dermal: Double-gloving recommended.[1][2] Inner layer: Latex; Outer layer: Nitrile (minimum 0.11mm) .[1][2]

  • Eye: Chemical splash goggles (ANSI Z87.1).[1][2]

Step 2: Packaging the Waste[2][8]
  • Solids:

    • Place the substance in a clear polyethylene bag (double-bagging is preferred).[1][2]

    • Seal the bag with a cable tie or tape.[2]

    • Place the sealed bag into the HDPE Waste Drum .

  • Liquids (HPLC waste/reaction mixtures):

    • Ensure the pH is between 6 and 10. If highly acidic, neutralize carefully before adding to the organic waste drum to prevent drum corrosion.[2]

    • Pour into the Solvent Waste Carboy using a funnel to prevent splashing.

    • Cap immediately. Amines can oxidize in air, darkening the waste and potentially forming gums/tars.[2]

Step 3: Labeling

Attach a hazardous waste tag with the following specific data:

  • Chemical Name: this compound (Avoid abbreviations like "Amine Intermediate").

  • Hazards: Check boxes for Toxic and Irritant .[3]

  • Constituents: If a mixture, list the solvent % (e.g., "90% Methanol, 10% this compound").

Step 4: Scheduling Pickup

Contact your licensed hazardous waste transporter (e.g., Veolia, Clean Harbors, Stericycle).[1][2]

  • Profile Code: Request a profile for "Non-Regulated Organic Solid" or "Toxic Organic Solid" depending on your local regulations.[2]

  • Disposal Code: D001 (Ignitable, if in solvent) or generally "Lab Pack" for incineration.[1][2]

Part 4: Emergency Contingencies (Spills)

In the event of a spill, speed is critical to prevent the amine from drying and becoming airborne dust.

Spill Cleanup Workflow:

  • Isolate: Evacuate the immediate area (10ft radius).

  • PPE: Don full PPE including respirator.[2][8]

  • Contain:

    • Solid Spill: Cover with wet paper towels to suppress dust.[2] Scoop carefully into a waste bag.

    • Liquid Spill: Use vermiculite or chem-mats .[2] Do not use sawdust (reaction risk).[1][2]

  • Decontaminate: Scrub the surface with a mild detergent (1% Alconox) followed by water.[2] Do not use bleach (hypochlorite reacts with amines to form toxic chloramines).[1][2]

References

  • PubChem. (n.d.).[2] Compound Summary: (Oxan-4-yl)methanol analogs and Aromatic Amines. National Library of Medicine.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1][2] Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of [4-(4-Aminophenyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. This guide provides essential, immediate, and actionable intelligence for the safe handling of the novel compound, [4-(4-Aminophenyl)oxan-4-yl]methanol. While a specific Safety Data Sheet (SDS) for this molecule is not yet widely available, by analyzing structurally similar compounds, we can establish a robust safety protocol. This guide is built on the foundational principles of risk assessment, hazard mitigation, and procedural diligence to ensure the well-being of all laboratory personnel.

Anticipated Hazards: An Evidence-Based Approach

Due to the novelty of this compound, we must infer its potential hazards from analogous chemical structures. A closely related compound, [4-(aminomethyl)tetrahydro-2H-pyran-4-yl]methanol, is classified with the following hazard statements: H315 – Causes skin irritation, H319 – Causes serious eye irritation, and H335 – May cause respiratory irritation.[1] The presence of an aminophenyl group also suggests potential for skin sensitization and other toxicities associated with aromatic amines. Therefore, we will proceed with the assumption that this compound presents similar, if not enhanced, risks.

Primary Hazards Include:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.

  • Serious Eye Irritation: Contact with eyes could lead to significant damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize all routes of potential exposure. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.

Laboratory Task Eyes/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or safety goggles.[2][3]Nitrile gloves (double-gloving recommended).[4]Fully buttoned lab coat.Work within a certified chemical fume hood or use a NIOSH-approved respirator with a particulate filter if a hood is unavailable.[2][4]
Dissolution and Solution Handling Safety goggles. A face shield is required if there is a risk of splashing.[4][5]Nitrile gloves. Change gloves immediately if contaminated.[3]Chemical-resistant lab coat.[4]All operations should be conducted in a chemical fume hood.[4]
Reaction Setup and Workup Safety goggles and a face shield.[4][5]Nitrile gloves (double-gloving recommended).[4]Chemical-resistant lab coat.[4]All operations must be performed in a certified chemical fume hood.[4]
Waste Disposal Safety goggles.Nitrile gloves.Chemical-resistant lab coat.[4]Conduct in a well-ventilated area, preferably within a fume hood.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to standardized procedures is critical for minimizing risk. The following protocols for donning and doffing PPE, as well as for handling and disposal, are designed to be self-validating systems of safety.

PPE Donning and Doffing Workflow

Proper sequencing of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: PPE Donning and Doffing Workflow

Safe Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly.[4] Have all necessary equipment, including waste containers, within the hood to minimize movement of the hazardous material.

  • Engineering Controls: All manipulations of this compound, including weighing, should be performed within a chemical fume hood to prevent inhalation of dust or aerosols.[4]

  • Personal Protection: Don the appropriate PPE as outlined in the table above before entering the designated handling area.

  • Avoiding Contamination: Use dedicated spatulas and glassware. Avoid creating dust when handling the solid material. If a solution is being prepared, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent, followed by soap and water.[4] Wash hands thoroughly after removing gloves.[3]

Disposal Plan

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent pads) must be collected in a designated, labeled hazardous waste container.[4]

  • Liquid Waste: Unused or waste solutions should be collected in a separate, compatible, and clearly labeled hazardous waste container.[4]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.[6][7] Never dispose of this chemical down the drain.[3]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention.

  • Minor Spill (<1g): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[4][5] Carefully scoop the material into a labeled hazardous waste container.[4]

  • Major Spill (>1g): Evacuate the area and alert your institution's emergency response team.[4]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • Methanol Safety Data Sheet. (n.d.).
  • Methanol - AMP Home Page. (n.d.).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • (3-(4-bromophenyl)oxetan-3-yl)methanol Safety Data Sheets - Echemi. (2019, July 15).
  • Safety data sheets - Methanex Corporation. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 13).
  • Safety Data Sheet Methanol Revision 4, Date 24 May 2022 - Redox. (2025, September 23).
  • 4-Aminobenzyl alcohol - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol - Benchchem. (n.d.).
  • [4-(aminomethyl)tetrahydro-2H-pyran-4-yl]methanol - Fluorochem. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.